2-Heptenal
Description
2-Heptenal has been reported in Zea mays, Avena sativa, and other organisms with data available.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is found in pulses. This compound is isolated from soya bean oil (Glycine max). This compound is a flavouring constituent of many foods.
Heptenal is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-hept-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKTBCGKNOHPJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062436, DTXSID30880832 | |
| Record name | 2-Heptenal | |
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| Record name | trans-2-Heptenal | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |
| Record name | trans-2-Heptenal | |
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| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
90.00 to 91.00 °C. @ 50.00 mm Hg | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | (2E)-2-Heptenal | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.863 | |
| Record name | trans-2-Heptenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
18829-55-5, 2463-63-0, 29381-66-6 | |
| Record name | trans-2-Heptenal | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Heptenal | |
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| Record name | trans-2-Heptenal | |
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| Record name | Heptenal | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptenal, (2E)- | |
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| Record name | 2-Heptenal | |
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| Record name | 2-Heptenal | |
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| Record name | trans-2-Heptenal | |
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| Record name | Hept-2-enal | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.785 | |
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| Record name | (E)-hept-2-enal | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTENAL, (2E)- | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Heptenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Heptenal. It is an unsaturated aldehyde with the molecular formula C₇H₁₂O that exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more stable and commercially significant form. This document details the physicochemical properties, spectroscopic data, and experimental protocols for the synthesis and characterization of this compound. Additionally, it explores its role in biological systems, particularly its involvement in oxidative stress signaling pathways, providing valuable information for researchers in medicinal chemistry, toxicology, and drug development.
Chemical Structure and Identification
This compound is a seven-carbon α,β-unsaturated aldehyde. The presence of a carbon-carbon double bond in conjugation with the carbonyl group is a key structural feature that dictates its reactivity. The molecule can exist as two stereoisomers, trans-2-Heptenal and cis-2-Heptenal, with the trans isomer being the more thermodynamically stable and common form.
Molecular Structure:
Caption: Chemical structure of trans-2-Heptenal.
| Identifier | Value |
| IUPAC Name | (2E)-hept-2-enal[1][2] |
| Synonyms | trans-2-Heptenal, (E)-2-Heptenal, 3-Butylacrolein[1][2] |
| Molecular Formula | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [1] |
| CAS Number | 18829-55-5 (trans-isomer)[2], 57266-86-1 (cis-isomer)[4], 2463-63-0 (isomer undefined)[1] |
| InChI Key | NDFKTBCGKNOHPJ-AATRIKPKSA-N (trans-isomer)[2] |
| SMILES | CCCC/C=C/C=O (trans-isomer)[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of trans-2-Heptenal.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Odor | Pungent, green, fatty, fruity | [6] |
| Boiling Point | 90-91 °C at 50 mmHg | [7][8] |
| Density | 0.857 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.450 | [7][8] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [7] |
| Vapor Density | >1 (vs air) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils. |
Experimental Protocols
Synthesis of trans-2-Heptenal
trans-2-Heptenal can be synthesized through various methods, with two common approaches being the Aldol condensation of pentanal and acetaldehyde, and the oxidation of trans-2-hepten-1-ol.
3.1.1. Aldol Condensation Method
This method involves the base-catalyzed condensation of pentanal and acetaldehyde. The initial aldol addition product readily dehydrates to form the more stable conjugated system of trans-2-Heptenal.
Caption: Aldol condensation workflow for trans-2-Heptenal synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentanal (1 molar equivalent) and acetaldehyde (1.2 molar equivalents) in a solvent mixture of ethanol and water (e.g., 1:1 v/v).[9]
-
Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide, dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.[9]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-2-Heptenal.[2][10][11]
3.1.2. Oxidation of trans-2-Hepten-1-ol
This method involves the selective oxidation of the primary alcohol group of trans-2-hepten-1-ol to an aldehyde.
Caption: Oxidation workflow for trans-2-Heptenal synthesis.
Detailed Protocol:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend pyridinium chlorochromate (PCC) (1.5 molar equivalents) in anhydrous dichloromethane.[12]
-
Addition of Alcohol: Add a solution of trans-2-hepten-1-ol (1 molar equivalent) in anhydrous dichloromethane dropwise to the stirred suspension of PCC at room temperature.[12]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by fractional distillation under reduced pressure.[2][10][11]
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation:
For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of the purified this compound, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the sample is free of particulate matter.
Acquisition Parameters (Typical):
-
¹H NMR:
-
¹³C NMR:
Expected Chemical Shifts (¹H NMR, CDCl₃): [13]
| Proton | Chemical Shift (ppm) | Multiplicity |
| -CHO | ~9.5 | d |
| =CH-CHO | ~6.1 | dt |
| -CH=CH- | ~6.8 | m |
| =CH-CH₂- | ~2.2 | q |
| -CH₂- | ~1.4 | m |
| -CH₂- | ~1.3 | m |
| -CH₃ | ~0.9 | t |
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of this compound and confirm its molecular weight.
Sample Preparation:
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.[13]
-
Injection Volume: 1 µL.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Sample Preparation:
For a liquid sample like this compound, the analysis can be performed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[16]
Analysis:
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (aldehyde) | ~1690-1715 (strong) |
| C=C (conjugated) | ~1620-1640 (medium) |
| =C-H (alkene) | ~3010-3040 (medium) |
| C-H (aldehyde) | ~2720 and ~2820 (two weak bands) |
| C-H (alkane) | ~2850-2960 (strong) |
Biological Activity and Signaling Pathways
This compound, as an α,β-unsaturated aldehyde, is a reactive electrophile that can interact with biological macromolecules. It has been identified as a uremic toxin and is also known for its antifungal properties. Its biological effects are often linked to the induction of oxidative stress and modulation of key signaling pathways.
Crosstalk between Nrf2 and NF-κB Signaling Pathways
This compound, as a product of lipid peroxidation, can induce an oxidative stress response in cells. This response often involves the interplay between the Keap1-Nrf2 and NF-κB signaling pathways.
Caption: Crosstalk between Nrf2 and NF-κB signaling pathways modulated by this compound.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[4][17] Oxidative stress induced by compounds like this compound can lead to the modification of Keap1, releasing Nrf2, which then translocates to the nucleus.[17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[17]
Simultaneously, oxidative stress can activate the NF-κB signaling pathway.[4][17] This typically involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation.[18] This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[18][19]
There is significant crosstalk between these two pathways. The products of Nrf2 activation, such as HO-1, can inhibit the NF-κB pathway, thus exerting an anti-inflammatory effect.[15] Conversely, NF-κB can, in some contexts, influence Nrf2 activity.[4] This intricate interplay determines the cellular outcome in response to electrophilic compounds like this compound.
Safety and Handling
trans-2-Heptenal is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[5]
Conclusion
This compound is a versatile α,β-unsaturated aldehyde with significant applications in the flavor and fragrance industries and as a synthon in organic chemistry. Its biological activity, particularly its role in modulating oxidative stress signaling pathways, makes it a molecule of interest for researchers in toxicology and drug development. This guide has provided a detailed overview of its chemical properties, structure, and methods for its synthesis and characterization, along with insights into its biological relevance. The provided experimental protocols and data will serve as a valuable resource for scientists working with this compound.
References
- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. amherst.edu [amherst.edu]
- 10. scribd.com [scribd.com]
- 11. google.com [google.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-2-Heptenal and (Z)-2-Heptenal Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 2-heptenal, two structurally similar yet distinct α,β-unsaturated aldehydes. This document delves into their chemical and physical properties, spectroscopic profiles, and known biological activities, with a focus on data relevant to research and drug development. Detailed information on their synthesis and purification is also provided, alongside an exploration of their toxicological profiles. This guide aims to serve as a foundational resource for professionals working with these compounds.
Introduction
(E)-2-Heptenal and (Z)-2-Heptenal are seven-carbon aldehydes characterized by a double bond between the second and third carbon atoms. The geometry of this double bond gives rise to two stereoisomers: the trans ((E)) isomer and the cis ((Z)) isomer. While both isomers share the same molecular formula and connectivity, their differing spatial arrangements result in distinct physical, chemical, and biological properties. The (E)-isomer, in particular, has garnered attention as a naturally occurring compound in various plants and a known uremic toxin. This guide provides a detailed comparative analysis of these two isomers to facilitate their use in research and development.
Chemical and Physical Properties
The fundamental properties of (E)-2-Heptenal and (Z)-2-Heptenal are summarized in the table below for easy comparison. The (E)-isomer is generally more stable and has been more extensively studied.
| Property | (E)-2-Heptenal | (Z)-2-Heptenal |
| CAS Number | 18829-55-5[1] | 57266-86-1[2] |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[2] |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol [3] |
| Appearance | Colorless clear liquid (est.)[4] | Colorless to pale yellow clear liquid (est.)[5] |
| Boiling Point | 165-167 °C @ 760 mmHg | 166 °C @ 760 mmHg (est.)[5] |
| Density | 0.857-0.863 g/cm³ @ 25 °C[4] | 0.83 g/cm³[6] |
| Refractive Index | 1.428-1.434 @ 20 °C[4] | Not available |
| Solubility | Slightly soluble in water; soluble in alcohol[4] | Slightly soluble in water; soluble in alcohol[5] |
| Odor/Flavor | Green, fatty, fruity odor; green, sweet, fresh, or apple-like flavor[7] | Not available |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of the (E) and (Z) isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of (E)-2-Heptenal (90 MHz, CDCl₃): The proton NMR spectrum of (E)-2-Heptenal shows characteristic signals for the aldehydic proton, the vinylic protons, and the aliphatic chain. The large coupling constant between the vinylic protons is indicative of the trans configuration.
-
δ 9.54 ppm (d, J=7.8 Hz, 1H, CHO) : Aldehydic proton.
-
δ 6.85 ppm (dt, J=15.6, 6.9 Hz, 1H, H-3) : Vinylic proton at C3.
-
δ 6.10 ppm (dd, J=15.6, 7.8 Hz, 1H, H-2) : Vinylic proton at C2.
-
δ 2.30 ppm (q, J=7.2 Hz, 2H, H-4) : Methylene protons adjacent to the double bond.
-
δ 1.45 ppm (m, 2H, H-5) : Methylene protons.
-
δ 1.35 ppm (m, 2H, H-6) : Methylene protons.
-
δ 0.92 ppm (t, J=7.2 Hz, 3H, H-7) : Methyl protons.[8]
¹³C NMR of (E)-2-Heptenal:
-
δ 194.2 ppm (C-1) : Aldehyde carbonyl carbon.
-
δ 159.8 ppm (C-3) : Vinylic carbon.
-
δ 133.5 ppm (C-2) : Vinylic carbon.
-
δ 34.6 ppm (C-4) : Aliphatic carbon.
-
δ 31.0 ppm (C-5) : Aliphatic carbon.
-
δ 22.3 ppm (C-6) : Aliphatic carbon.
-
δ 13.9 ppm (C-7) : Methyl carbon.[8]
¹³C NMR of (Z)-2-Heptenal: While a complete, experimentally verified ¹³C NMR spectrum for (Z)-2-Heptenal is not readily available in the searched literature, predicted shifts can be estimated. The chemical shifts for the vinylic carbons and the C-4 carbon are expected to differ most significantly from the (E)-isomer due to stereochemical effects. Generally, the C-4 carbon in a cis isomer is shielded (shifted to a lower ppm value) compared to the trans isomer.
Infrared (IR) Spectroscopy
FTIR of (E)-2-Heptenal: The IR spectrum of (E)-2-Heptenal displays characteristic absorption bands:
-
~2958, 2931, 2872 cm⁻¹ : C-H stretching of the alkyl chain.
-
~2720 cm⁻¹ : C-H stretching of the aldehyde group.
-
~1685 cm⁻¹ : C=O stretching of the conjugated aldehyde.
-
~1635 cm⁻¹ : C=C stretching of the alkene.
-
~970 cm⁻¹ : C-H out-of-plane bending for the trans double bond.[8]
Mass Spectrometry (MS)
Both isomers exhibit a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of C₇H₁₂O. The fragmentation patterns are similar, with characteristic fragments resulting from the loss of alkyl radicals and the formyl group.[2][9]
Synthesis and Purification
The stereoselective synthesis of (E)- and (Z)-2-heptenal can be achieved through various established organic chemistry methodologies. The Wittig reaction is a particularly versatile method for this purpose.
Experimental Protocol: Stereoselective Synthesis via Wittig Reaction
Objective: To synthesize (E)-2-Heptenal and (Z)-2-Heptenal with high stereoselectivity.
Materials:
-
Triphenylphosphine
-
Appropriate alkyl halide (e.g., 1-bromoethane for a related synthesis, adaptable for the pentyl chain)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Pentanal
-
Appropriate phosphonium ylide
-
Anhydrous solvents (e.g., THF, ether)
-
Standard glassware for organic synthesis under inert atmosphere
Synthesis of (E)-2-Heptenal (using a stabilized ylide): The Wittig reaction using a stabilized ylide generally favors the formation of the (E)-alkene.[10]
-
Preparation of the Phosphonium Ylide: A stabilized ylide, such as (triphenylphosphoranylidene)acetaldehyde, is reacted with an appropriate Grignard or organolithium reagent derived from a pentyl halide.
-
Wittig Reaction: The resulting ylide is then reacted with pentanal in an anhydrous solvent like THF at low temperature (e.g., -78 °C to room temperature).
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield (E)-2-heptenal.
Synthesis of (Z)-2-Heptenal (using a non-stabilized ylide under salt-free conditions): The use of non-stabilized ylides in aprotic, salt-free conditions typically leads to the (Z)-alkene.[11]
-
Preparation of the Phosphonium Salt: Triphenylphosphine is reacted with a 1-haloalkane (e.g., 1-bromopentane) to form the corresponding phosphonium salt.
-
Generation of the Ylide: The phosphonium salt is deprotonated with a strong, non-lithium base (e.g., sodium amide or potassium tert-butoxide) in an anhydrous, non-polar solvent to generate the non-stabilized ylide.
-
Wittig Reaction: The freshly prepared ylide is reacted with glyoxal or a related two-carbon aldehyde synthon at low temperature.
-
Work-up and Purification: Similar to the (E)-isomer synthesis, the reaction is worked up and the product is purified by column chromatography.
Purification of Isomers
Separating a mixture of (E) and (Z) isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective analytical techniques for separation. For preparative scale, column chromatography using silica gel impregnated with silver nitrate (AgNO₃) can be employed, as the silver ions interact differently with the π-electrons of the cis and trans double bonds, allowing for their separation.
Biological Activity and Toxicology
The biological activities of (E)-2-Heptenal have been more extensively investigated than those of its (Z)-isomer.
(E)-2-Heptenal
(E)-2-Heptenal as a Uremic Toxin: (E)-2-Heptenal is recognized as a uremic toxin, a compound that accumulates in the body during renal failure. Chronic exposure to uremic toxins is associated with a range of pathologies, including cardiovascular disease and further renal damage.
Inhibition of NADPH Oxidase: The toxicity of (E)-2-Heptenal is thought to be mediated, at least in part, through the inhibition of NADPH oxidase, particularly the NOX4 isoform which is abundant in the kidneys and heart. NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS). The inhibition of NOX4 by (E)-2-heptenal could disrupt normal cellular signaling and contribute to oxidative stress. The α,β-unsaturated aldehyde moiety is a Michael acceptor and can react with nucleophilic residues in proteins, such as cysteine, which could be a mechanism for enzyme inhibition.
Antibacterial Activity: Like other 2E-alkenals, (E)-2-heptenal exhibits antibacterial properties. This activity is attributed to its ability to perturb the lipid bilayer of bacterial plasma membranes, leading to increased permeability and cell death.
Toxicology: Quantitative toxicity data for (E)-2-Heptenal includes:
-
Oral LD50 (rat): 1300 mg/kg
-
Dermal LD50 (rabbit): 860 mg/kg
(Z)-2-Heptenal
There is a significant lack of information regarding the specific biological activities and toxicology of (Z)-2-Heptenal in the currently available literature. Further research is needed to characterize its pharmacological and toxicological profile and to understand how its stereochemistry influences its biological effects in comparison to the (E)-isomer.
Conclusion
(E)-2-Heptenal and (Z)-2-Heptenal are stereoisomers with distinct properties. The (E)-isomer is a well-characterized compound with known biological activities, including its role as a uremic toxin and an inhibitor of NADPH oxidase. In contrast, the (Z)-isomer remains largely uncharacterized. This technical guide provides a consolidation of the current knowledge on these two compounds, highlighting the need for further research into the biological effects of the (Z)-isomer and a more detailed, quantitative comparison of the two. The experimental outlines provided herein offer a starting point for researchers interested in synthesizing and studying these molecules.
References
- 1. This compound, (E)- [webbook.nist.gov]
- 2. This compound, (Z)- [webbook.nist.gov]
- 3. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 5. (Z)-2-heptenal, 57266-86-1 [thegoodscentscompany.com]
- 6. This compound, (Z)-|lookchem [lookchem.com]
- 7. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 8. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, (E)- [webbook.nist.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-Heptenal via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-heptenal, a valuable unsaturated aldehyde, through the aldol condensation reaction. The core focus is on the chemical principles, reaction mechanisms, and general experimental considerations for this synthesis.
Introduction to the Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which is an "aldol" addition product. Subsequent dehydration of this intermediate yields an α,β-unsaturated carbonyl compound.[1][2] This reaction can be catalyzed by either acid or base.[3]
The synthesis of this compound is achieved through a crossed aldol condensation , also known as a mixed aldol condensation. This specific type of aldol reaction involves two different carbonyl compounds. In this case, the reactants are pentanal and acetaldehyde.
The Reaction: Pentanal and Acetaldehyde to this compound
The overall reaction for the synthesis of this compound involves the nucleophilic attack of an enolate, generated from acetaldehyde, on the carbonyl carbon of pentanal. The resulting β-hydroxy aldehyde intermediate then undergoes dehydration to yield the final product, this compound.
Overall Reaction Scheme:
Reaction Mechanisms
The aldol condensation can proceed through either a base-catalyzed or an acid-catalyzed pathway.
The base-catalyzed mechanism proceeds via an enolate intermediate.
-
Enolate Formation: A base removes an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pentanal.
-
Protonation: The resulting alkoxide is protonated by a protic solvent (like water or ethanol) to form the β-hydroxy aldehyde (aldol addition product).
-
Dehydration: Under heating, the β-hydroxy aldehyde is deprotonated at the α-carbon to form an enolate, which then eliminates a hydroxide ion to form the α,β-unsaturated product, this compound.[1]
The acid-catalyzed mechanism proceeds via an enol intermediate.
-
Enol Formation: The carbonyl oxygen of acetaldehyde is protonated by an acid catalyst, followed by deprotonation at the α-carbon to form an enol.
-
Nucleophilic Attack: The enol acts as a nucleophile and attacks the protonated carbonyl carbon of pentanal.
-
Deprotonation: A base (e.g., water) deprotonates the resulting oxonium ion to form the neutral β-hydroxy aldehyde.
-
Dehydration: The hydroxyl group of the aldol addition product is protonated by the acid catalyst, forming a good leaving group (water). Water is eliminated, and subsequent deprotonation of the α-carbon yields this compound.[3]
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₁₂O[4] |
| Molecular Weight | 112.17 g/mol [4] |
| Boiling Point | 166 °C at 760 mmHg[5] |
| Density | 0.83 g/cm³[6] |
| Refractive Index | n20/D 1.450 (lit.)[5] |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 9.54 (d), 6.71 (m), 6.09 (m), 2.34 (m), 1.5-1.2 (m), 0.9 (t)[7] |
| Mass Spectrum (EI) | Major fragments (m/z): 41, 27, 83, 39, 55[7] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from pentanal and acetaldehyde with reported yields could not be definitively identified in the reviewed literature. However, a general procedure for a base-catalyzed crossed aldol condensation can be outlined based on similar reactions.[2]
General Laboratory-Scale Protocol (Illustrative)
-
Reaction Setup: A solution of pentanal in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Catalyst Addition: An aqueous solution of a base, such as sodium hydroxide (NaOH), is added to the flask.
-
Acetaldehyde Addition: Acetaldehyde is added dropwise to the stirred solution of pentanal and base over a period of time to minimize the self-condensation of acetaldehyde.[8]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid). The product is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Side Reactions and Byproducts
In crossed aldol condensations where both reactants have α-hydrogens, a mixture of products can be formed.[1]
-
Self-condensation of Acetaldehyde: Acetaldehyde can react with itself to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde.[9]
-
Self-condensation of Pentanal: Pentanal can undergo self-condensation to produce 2-propyl-3-hydroxyheptanal, which upon dehydration gives 2-propyl-2-heptenal.
-
Alternative Crossed Aldol Reaction: The enolate of pentanal can attack acetaldehyde, leading to the formation of 3-hydroxy-2-propylpentanal and its corresponding dehydration product.
To favor the desired product (this compound), reaction conditions can be optimized. For instance, slowly adding the more reactive aldehyde (acetaldehyde) to a mixture of the less reactive aldehyde (pentanal) and the base can minimize the self-condensation of acetaldehyde.[8]
Conclusion
The synthesis of this compound via the aldol condensation of pentanal and acetaldehyde is a classic example of a crossed aldol reaction. While specific, high-yield protocols are not widely published, the general principles of acid and base-catalyzed aldol condensations provide a strong framework for developing a successful synthesis. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts from self-condensation reactions. Further research and process optimization would be beneficial for developing a robust and high-yielding industrial-scale synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. amherst.edu [amherst.edu]
- 3. youtube.com [youtube.com]
- 4. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, (Z)-|lookchem [lookchem.com]
- 7. trans-2-Heptenal synthesis - chemicalbook [chemicalbook.com]
- 8. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Crotonaldehyde - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Occurrence of 2-Heptenal in Flora
Introduction
2-Heptenal (C₇H₁₂O) is a medium-chain, alpha,beta-unsaturated aldehyde that occurs naturally in a wide variety of fruits, vegetables, and other plants.[1][2] It exists as two primary stereoisomers, (E)-2-Heptenal (trans) and (Z)-2-Heptenal (cis), with the trans-isomer being more common and stable.[1] This volatile organic compound (VOC) is a key contributor to the characteristic aroma profiles of many foods, often described as having a green, fatty, fruity, or apple-like scent.[1] Beyond its role as a flavor and aroma constituent, this compound, like other lipid-derived aldehydes, is a product of oxidative processes in plant tissues and can be involved in plant signaling and defense mechanisms. This guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies used for its detection and quantification.
Natural Occurrence and Quantitative Data
This compound has been identified in numerous plant species, ranging from common fruits and grains to essential oils. Its concentration can vary significantly based on the plant species, cultivar, ripening stage, and environmental conditions. While its presence is widely reported, quantitative data remains limited for many sources.
The following table summarizes the known occurrences of this compound in various plants and fruits.
| Plant/Fruit | Scientific Name | Plant Part | Isomer Detected | Concentration / Amount | Reference(s) |
| Banana | Musa spp. | Fruit Pulp | (Z)-2-Heptenal | 0.38% (relative peak area) in mature-green 'Brazilian' cultivar | [3] |
| Cherry Tomato | Solanum lycopersicum | Fruit | (Z)-2-Heptenal | 10.51 - 61.27 µg/kg (fresh weight), increasing with ripeness | [4] |
| Tomato (Organic) | Lycopersicon esculentum | Fruit | (E)-2-Heptenal | Present in red and over-ripe stages; not quantified | [5] |
| Pomelo | Citrus maxima | Peel | (E)-2-Heptenal | Present; not quantified | [1][6] |
| Common Grape | Vitis vinifera | Fruit | (E)-2-Heptenal | Detected; not quantified | [1][7] |
| Blackberry | Rubus spp. | Fruit | (E)-2-Heptenal | Detected; not quantified | [7] |
| Cucumber | Cucumis sativus | Fruit | (E)-2-Heptenal | Detected; not quantified | [7] |
| Watermelon | Citrullus lanatus | Fruit | (E)-2-Heptenal | Detected; not quantified | [1] |
| Safflower | Carthamus tinctorius | Plant | (E)-2-Heptenal / (Z)-2-Heptenal | Found in high concentration (relative); not quantified | [2][7] |
| Soybean Oil | Glycine max | Oil | This compound | Isolated from oil; not quantified | [1][6] |
| Oats | Avena sativa | Grain | This compound | Present; not quantified | [6] |
| Corn | Zea mays | Grain | This compound | Present; not quantified | [6] |
| White Rose | Rosa alba | Essential Oil | (E)-2-Heptenal | Present; not quantified |
Biosynthesis of Aldehydes in Plants: The Lipoxygenase (LOX) Pathway
The formation of this compound and other volatile aldehydes in plants is primarily a result of the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process is catalyzed by a series of enzymes in what is known as the lipoxygenase (LOX) pathway.[8][9] This pathway is often initiated by cellular damage, such as wounding or pathogen attack, which brings the enzymes into contact with their fatty acid substrates.[9]
The core pathway involves two main enzymatic steps:
-
Lipoxygenase (LOX) : This non-heme iron-containing enzyme catalyzes the insertion of molecular oxygen into PUFAs like linoleic acid (C18:2) and α-linolenic acid (C18:3), forming unstable fatty acid hydroperoxides.[10][11]
-
Hydroperoxide Lyase (HPL) : This enzyme, a member of the cytochrome P450 family (CYP74), rapidly cleaves the fatty acid hydroperoxides.[12][13] This cleavage results in the formation of short-chain aldehydes and a corresponding oxoacid. For example, the cleavage of 13-hydroperoxides of C18 fatty acids yields C6 aldehydes (hexanal, hexenal), which are major contributors to "green leaf volatile" aromas.[11][14]
While the LOX pathway is well-characterized for C6 and C9 aldehydes, the formation of C7 aldehydes like this compound is also a result of lipid peroxidation, though the specific precursor fatty acids are less commonly cited. It is understood to arise from the cleavage of different or modified fatty acid hydroperoxides.
References
- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 2. Showing Compound (Z)-2-Heptenal (FDB003486) - FooDB [foodb.ca]
- 3. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for (2E)-2-Heptenal (HMDB0033827) [hmdb.ca]
- 8. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 12. uniprot.org [uniprot.org]
- 13. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 2-Heptenal in Insects: A Technical Guide for Researchers
Abstract
Volatile organic compounds (VOCs) are crucial for insect communication, mediating interactions related to mating, defense, and aggregation. Among these, short-chain aldehydes like 2-Heptenal play a significant role as alarm pheromones and defensive secretions in various insect orders. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in insects, targeting researchers, scientists, and drug development professionals. The core of this pathway lies in the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid, through the lipoxygenase (LOX) pathway. This document details the key enzymatic steps, precursor molecules, and intermediate compounds. Furthermore, it furnishes comprehensive experimental protocols for the elucidation of this pathway and presents quantitative data on fatty acid composition in relevant insect tissues. Diagrams generated using Graphviz are provided to visually represent the biosynthetic pathway and experimental workflows.
Introduction
Insects employ a sophisticated chemical language to navigate their environment and interact with conspecifics and other organisms.[1] Volatile aldehydes are a prominent class of semiochemicals, with (E)-2-Heptenal being a notable example found in the scent gland secretions of various insects, including the rice stink bug (Oebalus pugnax).[2] Understanding the biosynthesis of such compounds is paramount for developing novel pest management strategies that are both effective and environmentally benign. This guide synthesizes current knowledge on the metabolic route leading to this compound, focusing on the enzymatic cascade that transforms common fatty acids into this potent signaling molecule.
The biosynthesis of this compound is intrinsically linked to lipid metabolism, a fundamental process in insects responsible for energy storage, structural components of cell membranes, and the production of a vast array of secondary metabolites.[3][4] The pathway for this compound formation is a specialized branch of fatty acid metabolism, primarily involving the oxidative cleavage of C18 polyunsaturated fatty acids.
The Biosynthetic Pathway of this compound
The production of this compound in insects is a multi-step enzymatic process initiated by the liberation of polyunsaturated fatty acids from membrane phospholipids. The core pathway involves two key enzyme families: lipoxygenases (LOXs) and hydroperoxide lyases (HPLs).
Precursor Mobilization and Fatty Acid Composition
The primary precursor for this compound biosynthesis is believed to be linoleic acid (C18:2) , a common polyunsaturated fatty acid in insects.[2][5] While insects can obtain fatty acids from their diet, many also possess the enzymatic machinery for de novo synthesis and modification, including the introduction of double bonds to produce unsaturated fatty acids like oleic and linoleic acid.[3][6] The relative abundance of potential precursor fatty acids in the scent glands or relevant tissues is a critical factor influencing the production of specific volatile aldehydes.
Table 1: Fatty Acid Composition in Various Edible Insects
| Fatty Acid | Acheta domesticus (%) | Tenebrio molitor (%) | Locusta migratoria (%) | Protaetia brevitarsis (Larvae) (%) |
| Saturated Fatty Acids (SFA) | ||||
| Myristic acid (C14:0) | - | 3.57 | 1.67 | - |
| Palmitic acid (C16:0) | - | - | - | 15.89 |
| Stearic acid (C18:0) | - | - | - | - |
| Total SFA | - | - | 39.21 | 19.46 |
| Monounsaturated Fatty Acids (MUFA) | ||||
| Palmitoleic acid (C16:1) | - | 1.32 | - | 10.43 |
| Oleic acid (C18:1) | 23.30 - 54.26 | - | - | 64.24 |
| Total MUFA | 25.06 | - | - | 75.57 |
| Polyunsaturated Fatty Acids (PUFA) | ||||
| Linoleic acid (C18:2) | 36.67 | - | - | 4.69 |
| α-Linolenic acid (C18:3) | >1 | - | 10.47 | 0.23 |
| Total PUFA | 39.76 | 30.41 | 27.77 | 4.97 |
| Data synthesized from multiple sources.[7][8] Note: A dash (-) indicates data not reported in the cited source. |
The Lipoxygenase (LOX) Pathway
The central enzymatic pathway for the formation of volatile aldehydes from fatty acids is the lipoxygenase (LOX) pathway.[9][10] This pathway is well-characterized in plants for its role in defense and the production of "green leaf volatiles," and a similar mechanism is operational in insects.[6]
Step 1: Hydroperoxidation of Linoleic Acid by Lipoxygenase (LOX)
The first committed step is the dioxygenation of linoleic acid by a lipoxygenase (LOX) . Insect LOXs, like their plant counterparts, are non-heme iron-containing dioxygenases.[11] These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system.[12] Depending on the specific LOX isoform, oxygenation can occur at different positions of the fatty acid backbone. For the generation of C7 aldehydes, the initial hydroperoxidation of linoleic acid likely occurs at the C-11 position, although the precise positional specificity of insect LOXs involved in this compound synthesis requires further investigation. This reaction forms a linoleic acid hydroperoxide .
Step 2: Cleavage of the Hydroperoxide by Hydroperoxide Lyase (HPL)
The unstable fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) . HPLs are specialized cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[9][13] The cleavage of a C-11 hydroperoxide of linoleic acid would yield a C7 aldehyde and an 11-oxo-undec-9-enoic acid. The resulting C7 aldehyde can then undergo isomerization to form the more stable (E)-2-Heptenal.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of techniques for volatile collection, fatty acid analysis, and enzymatic assays.
Collection and Analysis of Insect Volatiles
Protocol 1: Solid-Phase Microextraction (SPME) and GC-MS Analysis of Volatiles
This protocol is a non-lethal method for sampling volatile compounds from live insects.[12][14]
Materials:
-
Live insects (e.g., in a glass vial)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Hexane (for desorption, optional)
-
Internal standard (e.g., a known amount of a C7 hydrocarbon)
Procedure:
-
Sample Preparation: Place the live insect(s) in a clean glass vial. To stimulate the release of defensive or alarm pheromones, gentle agitation or a simulated threat may be applied.
-
Volatile Collection: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.
-
GC-MS Analysis:
-
Thermal Desorption: Insert the SPME fiber directly into the heated injection port of the GC-MS for thermal desorption of the collected volatiles.
-
Solvent Desorption (Optional): Alternatively, desorb the volatiles from the fiber by immersing the fiber tip in a small volume of hexane containing an internal standard. Inject an aliquot of this solution into the GC-MS.[15]
-
-
Data Analysis: Identify this compound based on its mass spectrum and retention time compared to an authentic standard. Quantify the amount of this compound relative to the internal standard.
Fatty Acid Profile Analysis of Scent Glands
Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
This protocol is used to determine the fatty acid composition of the insect's scent glands or other relevant tissues.[16]
Materials:
-
Insect scent glands
-
Dissecting tools
-
Glass vials
-
Chloroform:methanol mixture (2:1, v/v)
-
BF3-methanol or HCl-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS
Procedure:
-
Gland Dissection: Dissect the scent glands from the insect under a microscope and place them in a glass vial.
-
Lipid Extraction: Homogenize the glands in a chloroform:methanol mixture to extract total lipids.
-
Transesterification: Evaporate the solvent and add BF3-methanol or HCl-methanol to the lipid extract. Heat at 60-100°C for a specified time to convert fatty acids to their methyl esters (FAMEs).
-
FAME Extraction: Add water and hexane to the reaction mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.
-
Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS. Identify and quantify individual fatty acids by comparing their retention times and mass spectra with those of known standards.
Heterologous Expression and Purification of LOX and HPL
To characterize the enzymes involved, their genes can be cloned and expressed in a heterologous system.[10][17][18][19]
Protocol 3: Recombinant Enzyme Production in E. coli [20]
Materials:
-
cDNA from insect scent glands
-
PCR primers for LOX and HPL genes
-
Expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and IPTG
-
Ni-NTA affinity chromatography column
-
Buffers for lysis, washing, and elution
Procedure:
-
Gene Cloning: Amplify the full-length coding sequences of the putative LOX and HPL genes from scent gland cDNA and clone them into an expression vector.
-
Transformation: Transform the expression constructs into a suitable E. coli strain.
-
Protein Expression: Grow the bacterial culture to an optimal density and induce protein expression with IPTG at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.[21]
-
Cell Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Purification: Purify the His-tagged recombinant proteins from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography.
-
Verification: Confirm the purity and identity of the recombinant proteins by SDS-PAGE and Western blotting.
Enzyme Assays
Protocol 4: Lipoxygenase (LOX) Activity Assay [11]
Principle: LOX activity is determined by measuring the formation of conjugated dienes in the fatty acid hydroperoxide product, which absorb light at 234 nm.
Materials:
-
Purified recombinant LOX
-
Linoleic acid substrate solution
-
Phosphate buffer (pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the linoleic acid substrate.
-
Initiate the reaction by adding a known amount of the purified LOX enzyme.
-
Monitor the increase in absorbance at 234 nm over time.
-
Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹).
Protocol 5: Hydroperoxide Lyase (HPL) Activity Assay [1][22]
Principle: HPL activity is measured by monitoring the decrease in absorbance at 234 nm due to the cleavage of the conjugated diene system of the fatty acid hydroperoxide substrate.
Materials:
-
Purified recombinant HPL
-
Linoleic acid hydroperoxide substrate (prepared using a commercial LOX)
-
Phosphate buffer (pH 6.8)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the linoleic acid hydroperoxide substrate by reacting linoleic acid with a commercial soybean LOX and purifying the product.
-
Prepare a reaction mixture containing phosphate buffer and the hydroperoxide substrate.
-
Initiate the reaction by adding the purified HPL enzyme.
-
Monitor the decrease in absorbance at 234 nm over time.
-
Calculate the HPL activity from the rate of substrate consumption.
Stable Isotope Tracing
To definitively confirm the biosynthetic pathway, stable isotope-labeled precursors can be used.[23][24][25]
Protocol 6: Tracing the Conversion of Labeled Linoleic Acid to this compound
Materials:
-
¹³C-labeled linoleic acid
-
Live insects
-
Method for administering the labeled precursor (e.g., topical application or injection)
-
SPME and GC-MS for volatile analysis
Procedure:
-
Administer a known amount of ¹³C-labeled linoleic acid to the insects.
-
After a suitable incubation period, collect the volatiles using SPME as described in Protocol 1.
-
Analyze the collected volatiles by GC-MS.
-
Examine the mass spectrum of the this compound peak for an increase in the molecular ion and fragment ions corresponding to the incorporation of ¹³C atoms. The pattern of isotope incorporation can provide evidence for the direct conversion of linoleic acid to this compound.
Quantitative Data
While extensive quantitative data on the kinetics of insect-derived LOX and HPL specifically for this compound production are still emerging, data from related systems, primarily in plants, provide valuable benchmarks.
Table 2: Kinetic Parameters of Lipoxygenase and Hydroperoxide Lyase
| Enzyme | Source | Substrate | K_m (µM) | V_max (µmol/min/mg protein) | Reference |
| Lipoxygenase | Soybean | Linoleic Acid | 7.7 | 0.03 | [4] |
| Hydroperoxide Lyase | Potato Leaves | 13-hydroperoxy linolenic acid | - | - | [26] |
| Hydroperoxide Lyase | Watermelon Seedlings | 13-hydroperoxy-octadecadienoic acid | - | - | [27] |
| Note: Specific kinetic data for insect enzymes in the this compound pathway are a key area for future research. A dash (-) indicates data not reported in the cited source. |
Conclusion
The biosynthesis of this compound in insects is a specialized metabolic pathway that leverages the lipid peroxidation machinery, primarily involving the enzymes lipoxygenase and hydroperoxide lyase acting on polyunsaturated fatty acid precursors like linoleic acid. This technical guide has outlined the proposed pathway and provided a suite of detailed experimental protocols for its investigation. While the general framework is established, further research is needed to fully characterize the specific insect enzymes involved, including their substrate specificity and kinetic properties. The application of the described methodologies, particularly stable isotope tracing and the characterization of recombinant enzymes, will be instrumental in filling these knowledge gaps. A deeper understanding of this and similar biosynthetic pathways will undoubtedly pave the way for the development of innovative and targeted approaches for the management of insect pests and the modulation of insect behavior.
References
- 1. scilit.com [scilit.com]
- 2. Linoleic acid and arachidonic acid in the metabolism of two insects, Ephestia kuehniella (Lep.) and Tenebrio molitor (Col.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fatty Acid Composition and Volatile Constituents of Protaetia brevitarsis Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering a lipoxygenase from cyclocybe aegerita towards long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal stability of lipoxygenase and hydroperoxide lyase from olive fruit and repercussion on olive oil aroma biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A non-lethal SPME method for insect cuticular analysis by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 19. Heterologous expression, purification, and biochemical characterization of a greenbug (Schizaphis graminum) acetylcholinesterase encoded by a paralogous gene (ace-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design | MDPI [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. www-pub.iaea.org [www-pub.iaea.org]
- 24. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Heptenal as a volatile organic compound in food aroma
An In-depth Technical Guide to 2-Heptenal as a Volatile Organic Compound in Food Aroma
Introduction
This compound is a medium-chain, α,β-unsaturated aldehyde that plays a significant role in the aroma profiles of a wide variety of food products.[1][2] As a volatile organic compound (VOC), its presence, even in trace amounts, can significantly influence the sensory perception of food, contributing both desirable and undesirable flavor notes. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, natural occurrence, formation pathways, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the complexities of food aroma.
Chemical and Physical Properties
This compound exists in two isomeric forms, (E)-2-heptenal (trans) and (Z)-2-heptenal (cis), with the (E)-isomer being the most common and significant in food systems.[1] It is classified as a medium-chain fatty aldehyde.[1][2][3] Chemically, it is a very hydrophobic and relatively neutral molecule, exhibiting low solubility in water but good solubility in organic solvents like alcohol.[1][4][5]
Table 1: Chemical and Physical Properties of (E)-2-Heptenal
| Property | Value | Source |
| IUPAC Name | (2E)-hept-2-enal | [1][3] |
| Synonyms | trans-2-Heptenal, 3-Butylacrolein | [1][2] |
| Molecular Formula | C₇H₁₂O | [3][6] |
| Molecular Weight | 112.17 g/mol | [1][6] |
| CAS Number | 18829-55-5 | [3] |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 165-167 °C at 760 mmHg; 90-91 °C at 50 mmHg | [2][4] |
| Flash Point | 51.67 °C (125 °F) | [4] |
| Specific Gravity | 0.857 - 0.863 @ 25 °C | [4] |
| Water Solubility | 1.14 - 1.81 g/L @ 25 °C (Slightly soluble) | [1][4] |
| logP (o/w) | 2.09 - 2.30 | [1][4] |
Aroma Profile and Sensory Perception
The organoleptic properties of this compound are complex and concentration-dependent. It is generally characterized by a combination of green, fatty, and fruity notes.[1][7]
Table 2: Aroma Profile Descriptors for (E)-2-Heptenal
| Descriptor | Context/Notes | Source |
| Green | Vegetable-like, crushed leaves, cucumber | [4][7][8] |
| Fatty | Oily, characteristic of lipid oxidation | [1][9] |
| Fruity | Apple-like, pineapple, white grape, pear, peach | [1][4] |
| Almond | Nutty undertones | [1][2] |
| Pungent | Especially at higher concentrations | [2][4] |
In food systems like soymilk, low concentrations of (E)-2-heptenal (<0.05 ppm) can enhance desirable bean and fruity aromas.[9] However, at higher concentrations (0.1 to 10 µg/mL), it imparts a pronounced grassy and fatty off-flavor that is often considered unacceptable.[9]
Olfactory Signaling Pathway
The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of an action potential that travels to the olfactory bulb and subsequently to higher cortical areas for processing.
Occurrence in Food
This compound is a natural constituent of many raw and processed foods. It has been identified in fruits, vegetables, grains, legumes, and edible oils.[1][2][3]
Table 3: Natural Occurrence of (E)-2-Heptenal in Various Foods
| Food Category | Specific Examples | Source |
| Fruits | Common grapes, kiwi, pineapple, peach, pear, pomelo peel, evergreen blackberries, cranberries | [1][2][3][4] |
| Vegetables | Cucumber, garden tomato, asparagus | [2][4] |
| Grains & Cereals | Oats, corn (Zea mays) | [1][2][3] |
| Legumes & Nuts | Peas, pulses, roasted peanuts | [1][3][4] |
| Oils & Fats | Soybean oil, safflower oil, rapeseed oil, heated butter | [1][3][8][10] |
| Animal Products | Roasted chicken | [4] |
While widely detected, quantitative data is often sparse. It has been noted to be in high concentration in safflowers and is a significant volatile oxidation product in soybean and rapeseed oils.[2][11]
Formation Pathways
The primary route for this compound formation in food is through the autooxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid and linolenic acid.[12][13] This process, known as lipid peroxidation, involves a free-radical chain reaction initiated by factors like heat, light, or metal ions.[14] In soymilk, its formation has been linked to the iron-catalyzed decomposition of lipid hydroperoxides, independent of enzymatic activity like lipoxygenase (LOX).[9]
References
- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for (2E)-2-Heptenal (HMDB0033827) [hmdb.ca]
- 3. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. This compound, (E)- [webbook.nist.gov]
- 7. olfactorian.com [olfactorian.com]
- 8. This compound, 2463-63-0 [thegoodscentscompany.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of trans-2-Heptenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Heptenal is an α,β-unsaturated aldehyde that is of significant interest across various scientific disciplines, including flavor and fragrance chemistry, toxicology, and drug development.[1] It is a naturally occurring compound found in a variety of fruits and vegetables and is also recognized as a uremic toxin, a class of compounds that accumulate in the body during renal failure.[2][3] Understanding the physicochemical properties of trans-2-Heptenal is fundamental to elucidating its biological activity, metabolic fate, and potential therapeutic or toxicological implications. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-Heptenal, detailed experimental protocols for their determination, and a visualization of a key signaling pathway it is implicated in.
Physicochemical Properties of trans-2-Heptenal
The following table summarizes the key physicochemical properties of trans-2-Heptenal, providing a consolidated resource for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O | [4][5] |
| Molecular Weight | 112.17 g/mol | [4] |
| Appearance | Colorless to light yellow, clear liquid | [4][5] |
| Odor | Green, fatty, fruity, apple-like | |
| Boiling Point | 90-92 °C at 50 mmHg 165-167 °C at 760 mmHg | [5][6] |
| Melting Point | Not available | [4] |
| Density | 0.850 - 0.857 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.450 | [5] |
| Solubility in Water | Slightly soluble | [2][6] |
| Solubility in Organic Solvents | Soluble in oils and ethanol | [2] |
| Vapor Density | >1 (vs air) | |
| Flash Point | 51 °C (123.8 °F) - closed cup | |
| CAS Number | 18829-55-5 | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of trans-2-Heptenal are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Boiling Point (Micro-scale Method)
The boiling point of a small quantity of trans-2-Heptenal can be accurately determined using a micro-boiling point apparatus.
Materials:
-
trans-2-Heptenal sample
-
Capillary tube (sealed at one end)
-
Melting point apparatus with a heating block and thermometer
-
Small test tube
Procedure:
-
A small amount of trans-2-Heptenal is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the sample.
-
The test tube assembly is then placed into the heating block of the melting point apparatus.
-
The sample is heated slowly. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat is turned off.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of liquid trans-2-Heptenal can be determined using a pycnometer.
Materials:
-
trans-2-Heptenal sample
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed on the analytical balance.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium. The volume of the pycnometer is determined by weighing the water-filled pycnometer and using the known density of water at that temperature.
-
The pycnometer is then emptied, dried thoroughly, and filled with the trans-2-Heptenal sample.
-
The filled pycnometer is again placed in the constant temperature water bath to reach thermal equilibrium.
-
The mass of the pycnometer filled with trans-2-Heptenal is measured.
-
The density is calculated by dividing the mass of the trans-2-Heptenal by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of trans-2-Heptenal can be measured using an Abbe refractometer.
Materials:
-
trans-2-Heptenal sample
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
Procedure:
-
The Abbe refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.
-
A few drops of the trans-2-Heptenal sample are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and the constant temperature water circulator is set to the desired temperature (e.g., 20°C).
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The handwheel is turned to bring the borderline between the light and dark fields into view.
-
The compensator knob is adjusted to eliminate any color fringe at the borderline.
-
The borderline is precisely aligned with the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway involving α,β-unsaturated aldehydes like trans-2-Heptenal and a representative experimental workflow for its synthesis.
Caption: Uremic Toxin-Induced NADPH Oxidase Activation Pathway.
Caption: Biocatalytic Synthesis of trans-2-Heptenal Workflow.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of trans-2-Heptenal, offering valuable data and experimental protocols for researchers in various fields. The provided visualizations of a key signaling pathway and a potential synthetic workflow serve to further contextualize the importance of this compound. As a molecule implicated in both flavor chemistry and human pathology, a thorough understanding of its fundamental properties is crucial for advancing research and development in these areas.
References
- 1. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (2E)-2-Heptenal (HMDB0033827) [hmdb.ca]
- 4. labproinc.com [labproinc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
The Role of 2-Heptenal in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile organic compounds (VOCs) are crucial components of plant defense systems, mediating interactions with both pathogens and herbivores. Among these, the C7 aldehyde, 2-Heptenal, has emerged as a significant player with potent antimicrobial properties. This technical guide provides an in-depth analysis of the current understanding of this compound's role in plant defense. It covers its biosynthesis, putative signaling mechanisms, and its efficacy against various fungal pathogens. Detailed experimental protocols for the extraction, analysis, and bioassays of this compound are also provided to facilitate further research in this promising area of plant science and natural product-based drug discovery.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats. A key component of this defense strategy is the production and release of a diverse array of volatile organic compounds (VOCs). These airborne molecules can act as direct toxins or deterrents to herbivores and pathogens, and also serve as signaling molecules to activate defenses in distal parts of the plant or in neighboring plants. Furthermore, certain VOCs can attract the natural enemies of herbivores, a phenomenon known as "indirect defense."
This compound (C7H12O) is a fatty acid-derived aldehyde that has been identified as a component of the volatile profiles of various plant species, including Zea mays and Avena sativa[1]. While the roles of C6 green leaf volatiles (GLVs) like (E)-2-hexenal in plant defense have been extensively studied, the specific functions of C7 aldehydes are an emerging area of research. Recent studies have highlighted the potent antifungal activity of (E)-2-heptenal, suggesting its importance in plant immunity.
This guide aims to consolidate the current knowledge on this compound's involvement in plant defense, provide quantitative data on its efficacy, and offer detailed experimental methodologies to standardize and advance future investigations.
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to follow the well-established lipoxygenase (LOX) pathway, which is responsible for the production of various oxylipins, including the C6 green leaf volatiles (GLVs)[2][3]. While the specific enzymes for this compound have not been definitively characterized in all plant species, the pathway can be extrapolated from the known mechanisms for other aldehydes. The process is initiated by stress cues such as wounding or pathogen attack, which trigger the release of fatty acids from cell membranes.
The putative biosynthetic pathway for this compound is as follows:
-
Fatty Acid Release: Upon cell damage, phospholipases release polyunsaturated fatty acids (PUFAs) from the chloroplast membranes. For the synthesis of a C7 aldehyde, a C18 fatty acid with a double bond at a specific position is the likely precursor.
-
Oxygenation by Lipoxygenase (LOX): A specific 13-lipoxygenase (13-LOX) enzyme catalyzes the addition of molecular oxygen to the fatty acid precursor, forming a 13-hydroperoxy fatty acid.
-
Cleavage by Hydroperoxide Lyase (HPL): The 13-hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B), to yield a C7 aldehyde, (Z)-3-heptenal, and a C11 oxo-acid.
-
Isomerization: The initially formed (Z)-3-heptenal is unstable and is rapidly isomerized, either spontaneously or enzymatically by a (Z)-3:(E)-2-enal isomerase, to the more stable (E)-2-heptenal.
Signaling in Plant Defense
While direct evidence for the signaling pathway activated by this compound is still limited, it is hypothesized to trigger defense responses through mechanisms similar to those activated by other reactive aldehydes like (E)-2-hexenal. These pathways often involve rapid changes in ion fluxes and the activation of protein kinase cascades.
A putative signaling cascade initiated by this compound could involve the following steps:
-
Perception: this compound, being a volatile and reactive molecule, may be perceived at the plasma membrane, potentially by interacting with specific receptors or by directly causing membrane depolarization.
-
Calcium Influx: This initial perception is likely to trigger an influx of calcium ions (Ca2+) from the apoplast and intracellular stores into the cytosol, creating a specific "calcium signature."
-
Activation of Kinase Cascades: The rise in cytosolic Ca2+ can activate calcium-dependent protein kinases (CDPKs). Concurrently, other signaling components may activate a mitogen-activated protein kinase (MAPK) cascade.
-
Transcriptional Reprogramming: The activated CDPKs and MAPKs then phosphorylate and activate various transcription factors.
-
Defense Gene Expression: These transcription factors move into the nucleus and induce the expression of a suite of defense-related genes, leading to the synthesis of antimicrobial compounds, reinforcement of the cell wall, and other defense responses.
Antimicrobial Activity of this compound
A growing body of evidence demonstrates the potent antifungal properties of (E)-2-Heptenal against a range of plant pathogenic fungi. Its mode of action is multifaceted, involving the disruption of cellular membranes, inhibition of spore germination, and interference with key metabolic processes.
Quantitative Data on Antifungal Efficacy
The following table summarizes the effective concentrations of (E)-2-Heptenal against various fungal pathogens as reported in the literature.
| Fungal Pathogen | Assay Type | Effective Concentration | Reference |
| Aspergillus flavus | Vapor phase | 0.0125 µL/mL (MIC) | [4] |
| Aspergillus flavus | Liquid contact | 0.2 µL/mL (MIC) | [4] |
| Aspergillus flavus | Fumigation of wheat grains | 400 µL/L (complete inhibition) | [4] |
| Tricophyton mentagrophytes | Not specified | <1.9 - 125 µg/mL (MIC range) | [5] |
| Microsporum canis | Not specified | <1.9 - 125 µg/mL (MIC range) | [5] |
MIC: Minimum Inhibitory Concentration
Role in Defense Against Herbivores
The role of this compound in direct and indirect defense against herbivores is less well-documented compared to its antimicrobial properties. However, as a member of the aldehyde class of VOCs, it is likely to contribute to plant defense in several ways:
-
Direct Defense: Aldehydes can be toxic or deterrent to feeding insects. Their reactive nature allows them to interact with and damage biological molecules in the herbivore.
-
Indirect Defense: this compound may act as a component of the volatile blend that attracts natural enemies of herbivores, such as parasitic wasps or predatory mites.
-
Plant-Plant Signaling: As a volatile compound, this compound could be involved in alerting neighboring plants to the presence of herbivore attack, thereby priming their defenses.
Further research is needed to quantify the specific effects of this compound on different herbivore species and to elucidate its role in tritrophic interactions.
Experimental Protocols
To facilitate further research into the role of this compound in plant defense, this section provides detailed, generalized protocols for its extraction and analysis, as well as for conducting bioassays.
Extraction and Analysis of this compound
This protocol describes a general method for the extraction of this compound from plant tissue using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Plant tissue (leaves, stems, etc.)
-
Glass vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
-
Internal standard (e.g., nonyl acetate)
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Accurately weigh a specific amount of the powdered plant tissue (e.g., 100 mg) into a glass vial. Add a known amount of internal standard. Seal the vial tightly with the septum cap.
-
Headspace SPME: Place the vial in a heating block at a controlled temperature (e.g., 40°C). Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes).
-
GC-MS Analysis: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector of the GC-MS system. The GC oven temperature program should be optimized for the separation of volatile aldehydes. The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Antifungal Bioassay
This protocol describes a method for testing the antifungal activity of this compound against a filamentous fungus using a vapor-phase assay.
Materials:
-
Pure this compound
-
Fungal culture
-
Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile filter paper discs
-
Ethanol (as a solvent)
-
Incubator
Procedure:
-
Fungal Inoculation: Inoculate the center of a PDA plate with a small plug of the fungal mycelium or a spore suspension.
-
Treatment Application: Prepare serial dilutions of this compound in ethanol. Apply a specific volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc. Allow the ethanol to evaporate completely.
-
Vapor-Phase Exposure: Place the treated filter paper disc on the inside of the lid of the inoculated Petri dish. Seal the Petri dish with parafilm.
-
Control: Use a filter paper disc treated with ethanol only as a negative control.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible fungal growth.
Insect Bioassay
This protocol describes a choice bioassay to evaluate the repellent effect of this compound on a chewing herbivore.
Materials:
-
Pure this compound
-
Insect herbivores (e.g., caterpillars)
-
Leaf discs from the host plant
-
Petri dishes
-
Filter paper
-
Ethanol (as a solvent)
Procedure:
-
Preparation of Choice Arena: Line the bottom of a Petri dish with moist filter paper to maintain humidity.
-
Treatment of Leaf Discs: Prepare a solution of this compound in ethanol. Treat one leaf disc with the this compound solution and another with ethanol only (control). Allow the solvent to evaporate completely.
-
Bioassay Setup: Place the treated and control leaf discs on opposite sides of the Petri dish.
-
Insect Introduction: Release a single insect herbivore in the center of the Petri dish.
-
Observation: Observe the insect's choice of leaf disc to feed on over a defined period (e.g., 24 hours).
-
Data Collection: Record which leaf disc the insect first feeds on and the amount of leaf area consumed from each disc.
-
Analysis: Use statistical tests (e.g., chi-square test) to determine if there is a significant preference for the control leaf disc over the this compound treated disc.
Conclusion and Future Directions
This compound is a promising plant-derived volatile with significant potential in the development of novel, natural-based fungicides. Its role in plant defense is multifaceted, likely involving direct antimicrobial activity and participation in complex signaling networks. While significant progress has been made in understanding its antifungal properties, several areas warrant further investigation:
-
Elucidation of the specific biosynthetic pathway: Identifying the precise fatty acid precursors and the specific LOX and HPL enzymes involved in this compound production in different plant species.
-
Deciphering the signaling cascade: Using molecular and genetic approaches to confirm the involvement of calcium signaling, MAPK cascades, and other signaling components in the plant's response to this compound.
-
Investigating its role in herbivore defense: Conducting detailed studies to quantify the direct and indirect effects of this compound on a wider range of insect herbivores.
-
Field-level validation: Assessing the efficacy of this compound in protecting crops from fungal diseases and herbivore pests under field conditions.
A deeper understanding of the role of this compound in plant defense will not only advance our fundamental knowledge of plant-environment interactions but also open up new avenues for the development of sustainable and effective crop protection strategies and potentially new therapeutic agents.
References
- 1. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effect of (E)-2-heptenal on Aspergillus flavus growth revealed by metabolomics and biochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Heptenal: A Uremic Toxin Driving Biological Dysfunction in Chronic Kidney Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of a diverse array of compounds that are normally cleared by healthy kidneys. Among these are uremic toxins, which contribute significantly to the morbidity and mortality associated with CKD, particularly cardiovascular complications. This technical guide focuses on (E)-2-Heptenal, a reactive α,β-unsaturated aldehyde, identified as a uremic toxin. This document provides a comprehensive overview of the current understanding of 2-Heptenal's role in the pathophysiology of uremia, with a focus on its effects on cellular systems, underlying signaling pathways, and methodologies for its study. Quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate further research in this critical area. Diagrams of key biological pathways and experimental workflows are included to provide visual clarity.
Introduction to this compound
This compound is a medium-chain fatty aldehyde that exists in isomeric forms, with the trans-isomer being more prevalent.[1] While it is found in various foods and is used as a flavoring agent, its accumulation in the blood of patients with impaired kidney function classifies it as a uremic toxin.[1][2] Uremic toxins are broadly categorized into small water-soluble molecules, middle molecules, and protein-bound solutes.[2] Due to its hydrophobic nature, this compound falls into the category of small, lipid-soluble compounds that can readily interact with cellular components.[1]
The accumulation of uremic toxins like this compound is a key driver of the uremic syndrome, which encompasses a range of pathologies including cardiovascular disease, renal damage progression, and neurological complications.[1][3] This guide will delve into the specific biological impacts of this compound, the molecular mechanisms it perturbs, and the experimental approaches to investigate its toxicity.
Quantitative Data on this compound in Uremia
The concentration of this compound is significantly elevated in the plasma of individuals with uremia compared to healthy subjects. The following table summarizes the available quantitative data.
| Analyte | Patient Group | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Analytical Method | Reference |
| This compound | Uremic Patients | 54.7 | 16.3 | GC/MS | [1] |
| This compound | Healthy Controls | 17.7 | 5.33 | GC/MS | [1] |
Table 1: Plasma Concentrations of this compound in Uremic Patients and Healthy Controls.
Biological Effects and Mechanisms of Toxicity
This compound, as a reactive aldehyde, exerts its toxicity through several mechanisms, primarily centered around oxidative stress, inflammation, and the formation of covalent adducts with cellular macromolecules.
Oxidative Stress and NADPH Oxidase Inhibition
A key proposed mechanism of this compound's toxicity is its interaction with NADPH oxidases (NOX), particularly NOX4, which is abundant in the kidneys and heart.[1][3] While some uremic toxins are known to increase reactive oxygen species (ROS) production by activating NOX enzymes, paradoxically, many uremic retention solutes have also been shown to inhibit NADPH oxidase activity in immune cells. This inhibition can impair the host's defense against pathogens. The precise effect of this compound on NOX activity in different cell types warrants further investigation. The overproduction of ROS or the disruption of normal redox signaling can lead to cellular damage, including lipid peroxidation, which in turn generates more reactive aldehydes, creating a vicious cycle.
Protein Carbonylation
The electrophilic nature of the α,β-unsaturated aldehyde structure in this compound makes it highly reactive towards nucleophilic side chains of amino acids such as cysteine, histidine, and lysine in proteins. This non-enzymatic, irreversible modification is known as protein carbonylation. The formation of these protein adducts can alter protein structure and function, leading to enzyme inactivation, disruption of cellular signaling, and the formation of protein aggregates.
Endothelial Dysfunction and Cardiovascular Toxicity
The vascular endothelium is a primary target of uremic toxins. Endothelial dysfunction, characterized by impaired vasodilation, a pro-inflammatory and pro-thrombotic state, is a hallmark of cardiovascular disease in CKD. Aldehydes similar to this compound have been shown to induce endothelial cell activation, increase the expression of adhesion molecules, and enhance the permeability of the endothelial barrier. These effects contribute to the development of atherosclerosis and other cardiovascular complications.
Inflammatory Signaling Pathways
Emerging evidence suggests that reactive aldehydes can activate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways in endothelial and renal cells can lead to the production of inflammatory cytokines and chemokines, further perpetuating the inflammatory state characteristic of uremia.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Proposed Signaling Pathway of this compound-Induced Endothelial Dysfunction
References
- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory Perception and Odor Threshold of 2-Heptenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptenal, a medium-chain, unsaturated aldehyde, is a volatile organic compound of significant interest across various scientific disciplines.[1][2] It is a naturally occurring compound found in a variety of fruits, vegetables, and insects, contributing to their characteristic aromas.[2] This guide provides an in-depth technical overview of the olfactory perception and odor threshold of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key data, details relevant experimental methodologies, and illustrates associated biological pathways.
Chemical and Physical Properties
This compound exists as two geometric isomers, cis and trans, with the trans isomer being more common.[2] It is a colorless to pale yellow liquid with a characteristic pungent, green, and fatty odor.[1][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1][4] |
| Boiling Point | 90-91 °C at 50 mmHg | [1][4] |
| Density | 0.857 g/mL at 25 °C | [4] |
| Refractive Index | 1.450 (n20/D) | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [3][5] |
| Vapor Density | >1 (vs air) | [4] |
Olfactory Perception and Odor Profile
The odor of this compound is complex and is often described using a variety of descriptors. It is generally characterized by green, fatty, and fruity notes. The perceived odor can vary with concentration.
| Odor Descriptor | Description |
| Green | Pungent, vegetable-like, fresh |
| Fatty | Oily, waxy |
| Fruity | Overtones of fruit |
Odor Threshold of this compound
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[6] It is a critical parameter in sensory science and for evaluating the potential impact of volatile compounds. It is important to note that readily available, high-quality, and standardized odor threshold values for this compound are limited. One source indicates that a "C Quality" legacy literature value is available, which suggests a high degree of uncertainty and a lack of traceability to standardized units.[7] For critical applications, it is recommended that the odor threshold be determined using standardized methods.[7]
For reference, the odor detection thresholds of several other aldehydes in water are provided below.
| Aldehyde | Odor Detection Threshold in Water (ppb) |
| Acetaldehyde | 8.7 |
| Propionaldehyde | 9.5 |
| Butyraldehyde | 9 |
| Pentanal | 12 |
| Hexanal | 4.5 |
| Heptanal | 3 |
| Octanal | 0.7 |
| Nonanal | 1 |
| Decanal | 0.1 |
| Undecanal | 5 |
| Dodecanal | 2 |
Source: Leffingwell & Associates[8]
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds requires rigorous and standardized experimental protocols to ensure the reliability and comparability of results. The following is a generalized protocol based on established methods such as the ASTM E679 standard, which employs a forced-choice ascending concentration series.[9][10]
Protocol: Determination of Odor Detection Threshold Using Dynamic Olfactometry
1. Panelist Selection and Training:
-
Recruit a panel of human assessors.
-
Screen panelists for olfactory sensitivity using a standard reference odorant (e.g., n-butanol).
-
Train selected panelists on the procedure, including sniffing techniques and response signaling.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent or carrier.
-
Generate a series of dilutions in an ascending order of concentration using an olfactometer. The olfactometer delivers a controlled flow of odorant mixed with odor-free air.
3. Presentation of Stimuli:
-
Employ a forced-choice method, typically a triangular test.[11] In each trial, present three samples to the panelist: one containing the diluted odorant and two blanks (odor-free air).
-
Present the concentrations in an ascending series, starting from a level below the expected threshold.
4. Panelist Response and Data Collection:
-
The panelist's task is to identify the sample that is different from the other two.
-
Record the responses for each concentration level.
5. Determination of Threshold:
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the odorous sample.
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway for Aldehydes
The perception of this compound, like other aldehydes, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain. While the specific receptor for this compound has not been definitively identified, research on other aldehydes, including unsaturated ones, has elucidated a general pathway. For instance, the rat I7 olfactory receptor has been shown to be activated by a range of aldehydes, including unsaturated aldehydes.[12][13]
The canonical olfactory signal transduction pathway is a G-protein coupled cascade:
-
Odorant Binding: An odorant molecule (e.g., this compound) binds to a specific Olfactory Receptor (OR) on the surface of an Olfactory Sensory Neuron (OSN).
-
G-protein Activation: This binding activates a coupled G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Cation Influx: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺) into the OSN.
-
Depolarization: The influx of positive ions leads to the depolarization of the OSN membrane.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed.
Conclusion
References
- 1. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 3. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 4. trans-2-Heptenal 97 18829-55-5 [sigmaaldrich.com]
- 5. scent.vn [scent.vn]
- 6. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 7. odourthreshold.com [odourthreshold.com]
- 8. Alkanals [leffingwell.com]
- 9. fivesenses.com [fivesenses.com]
- 10. store.astm.org [store.astm.org]
- 11. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Heptenal in Food Samples by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Heptenal in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile aldehyde, is a significant flavor component in many food products, contributing to their characteristic aroma profiles.[1][2] It is naturally present in foods such as pulses, soybean oil, fruits, and grains.[1][2] The accurate quantification of this compound is crucial for quality control, flavor profiling, and ensuring product consistency in the food industry. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and method validation guidelines, intended for researchers, scientists, and professionals in food science and drug development.
Introduction
This compound (C₇H₁₂O) is an unsaturated aldehyde that exists in two isomeric forms, (E)-2-Heptenal (trans) and (Z)-2-Heptenal (cis), with the trans isomer being more common and of greater importance in food.[2] It is known for its fatty, green, and fruity aroma and is a key contributor to the flavor profile of many foods.[2] The presence and concentration of this compound can be indicative of the food's quality and freshness, as it can be formed through lipid oxidation. Therefore, a reliable analytical method for its quantification is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds in complex food matrices due to its simplicity, sensitivity, and solvent-free nature.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound in food samples is depicted below.
References
Application Note: Quantification of (E)-2-Heptenal using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction (E)-2-Heptenal is a medium-chain aldehyde that contributes to the flavor and aroma profiles of various food products and can also serve as a biomarker for oxidative stress.[1][2] Accurate and sensitive quantification of (E)-2-Heptenal is crucial in fields ranging from food science and environmental analysis to pharmaceutical development.[1] This application note details a robust and validated method for the quantification of (E)-2-Heptenal using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). SPME is a solvent-free extraction technique that is simple, fast, and offers low detection limits, making it ideal for analyzing volatile compounds in complex matrices.[3]
Principle of the Method This method involves the extraction of volatile (E)-2-Heptenal from the headspace of a sample using an SPME fiber. The sample is first equilibrated at a specific temperature to allow the volatile analytes to partition into the headspace. The SPME fiber, coated with a sorbent material, is then exposed to the headspace, where it adsorbs the analytes. After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. The use of an internal standard (IS) is recommended to improve the accuracy and precision of the quantification.[1]
Experimental Protocols
1. Sample Preparation A representative sample matrix (e.g., food homogenate, plasma, or aqueous solution) is required.[1]
-
Weigh a specific amount of the homogenized sample (e.g., 1.0 - 5.0 g) into a 20 mL headspace vial.[4][5][6]
-
If required, add a saturated NaCl solution to enhance the release of volatile compounds from the matrix.[5][6]
-
Spike the sample with a known concentration of an internal standard. A suitable internal standard could be a deuterated analog like cis-4-Heptenal-D2 or a compound with similar chemical properties but different retention time, such as 4-methyl-2-pentanol.[1][4]
-
Immediately cap the vial tightly with a PTFE/silicone septum.
2. HS-SPME Procedure
-
Place the vial in an autosampler tray or a heating block with agitation.
-
Equilibration: Incubate the sample at a controlled temperature (e.g., 40-70°C) for a set time (e.g., 10-60 minutes) to allow the analytes to reach equilibrium between the sample and the headspace.[4][5][6]
-
Extraction: Expose a pre-conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 20-60 minutes) at the same temperature to adsorb the volatile compounds.[5][6][7][8] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile metabolites, including aldehydes.[7][8]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet, heated to a high temperature (e.g., 250°C), for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes is typical.[5][6][9]
3. GC-MS Analysis
-
The desorbed analytes are separated on the GC column and then detected by the mass spectrometer.
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1]
Instrumentation and Parameters
The following tables summarize the typical parameters for the SPME-GC-MS analysis of 2-Heptenal. These may require optimization depending on the specific instrument and sample matrix.
Table 1: SPME and GC Parameters
| Parameter | Value | Source/Justification |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | High extraction efficiency for a wide range of volatile organic compounds.[7] |
| Equilibration Temp. | 40°C - 70°C | Increases volatility of analytes. Optimization is matrix-dependent.[4][5][6] |
| Equilibration Time | 10 - 60 min | Allows for equilibrium of analytes in the headspace.[4][5][6] |
| Extraction Temp. | 40°C - 70°C | Performed at the same temperature as equilibration.[5][6][7] |
| Extraction Time | 20 - 60 min | Sufficient time for analyte adsorption onto the fiber.[5][6][7][8] |
| Desorption Temp. | 250°C | Ensures complete desorption of analytes from the fiber.[5][6][9] |
| Desorption Time | 2 - 5 min | Typical time for thermal desorption in splitless mode.[5][6][9] |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A common non-polar column suitable for volatile compound analysis.[1][10] |
| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min.[1][10] |
| Inlet Mode | Splitless | To maximize the transfer of analytes to the column for sensitivity.[10] |
| Oven Program | Initial: 40-60°C, hold 2 min; Ramp: 5-10°C/min to 200-240°C, hold 5 min | A typical temperature program to separate a range of volatile compounds.[10][11] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Source/Justification |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS.[1] |
| Electron Energy | 70 eV | Standard energy for creating reproducible mass spectra.[1][10] |
| Ion Source Temp. | 230°C | A typical temperature for the ion source.[10] |
| Acquisition Mode | Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification.[1][10] |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a this compound standard. Likely fragments would include the molecular ion (112) and other characteristic fragments. | Based on the structure of this compound (C7H12O).[12] |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of a this compound standard. | Used to confirm the identity of the analyte. |
Method Validation and Quantitative Data
The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]
Table 3: Representative Quantitative Performance Data for Aldehyde Analysis
| Parameter | Value | Comments |
| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between concentration and response.[4][13] |
| LOD | 0.003 - 0.510 µg/L | The lowest concentration of analyte that can be reliably detected.[3] |
| LOQ | 0.010 - 1.55 µg/L | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[3] |
| Repeatability (RSD%) | < 15% | Indicates good precision of the method.[3][4] |
| Accuracy (Recovery) | 88% - 114% | Shows the agreement between the measured value and the true value.[3] |
Note: The values in Table 3 are representative for volatile carbonyl compounds and may vary for this compound depending on the specific matrix and optimized method.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
Conclusion The described HS-SPME-GC-MS method provides a sensitive, reliable, and robust approach for the quantification of (E)-2-Heptenal in various matrices. The solvent-free nature of SPME, combined with the selectivity and sensitivity of GC-MS, makes this an excellent technique for routine analysis in quality control, clinical research, and drug development. Proper method validation is essential to ensure accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. This compound, (E)- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2-Heptenal via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and widely adopted method for the quantitative analysis of 2-Heptenal using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to its lack of a strong chromophore, direct HPLC analysis of this compound and other aliphatic aldehydes is challenging.[1][2][3] Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong UV absorbance around 360 nm, enabling sensitive detection.[4][5] This document provides a comprehensive protocol for the derivatization reaction and subsequent HPLC analysis, including optimized conditions, expected performance metrics, and alternative derivatization strategies.
Principle of Derivatization
The core of this method is the chemical reaction between the carbonyl group of this compound and the hydrazine group of DNPH.[6] In an acidic environment, DNPH undergoes a nucleophilic addition-elimination reaction with the aldehyde to form a stable, yellow-orange colored 2,4-dinitrophenylhydrazone (this compound-DNPH).[4][6] This derivative is highly suitable for reversed-phase HPLC separation and possesses a strong chromophore, making it easily quantifiable with a standard UV-Vis or Diode Array Detector (DAD).[3][7]
Reaction Scheme: this compound + 2,4-Dinitrophenylhydrazine (DNPH) ---(Acid Catalyst)--> this compound-2,4-dinitrophenylhydrazone + H₂O
Experimental Protocols
2.1. Required Materials and Reagents
-
Analyte: this compound standard
-
Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH), ≥97% purity
-
Solvents: Acetonitrile (ACN, HPLC grade), Ethanol (absolute), Methylene Chloride (HPLC grade)
-
Acids: Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Equipment: HPLC system with UV/DAD detector, C18 analytical column, volumetric flasks, pipettes, vials, heating block or water bath, sonicator, 0.45 µm syringe filters.
-
Analytical Standard: Heptanal 2,4-dinitrophenylhydrazone can be used as a reference standard.[8]
2.2. Preparation of Solutions
-
This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in a 100 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using acetonitrile to create calibration standards (e.g., 0.1 - 20 µg/mL).
-
DNPH Derivatizing Reagent (e.g., 2 mg/mL): Accurately weigh 200 mg of DNPH and place it in a 100 mL brown volumetric flask. Add 80 mL of acetonitrile containing an acid catalyst (e.g., 1.25% v/v HCl).[4] Sonicate to dissolve, then bring to volume with the acidified acetonitrile. Store the solution in the dark at low temperatures (e.g., 8°C) for up to 24 hours.[4] Filter through a 0.45 µm membrane before use.
2.3. Derivatization Procedure
-
Pipette a defined volume (e.g., 1.0 mL) of the this compound standard solution or sample into a reaction vial.
-
Add a significant molar excess of the DNPH derivatizing reagent. For example, add 4.0 mL of the 2 mg/mL DNPH solution.[4] A large excess ensures the reaction proceeds to completion.
-
Seal the vial and incubate at a controlled temperature. Optimal conditions can vary, but common starting points are 40°C for 1 hour or 65°C for 30 minutes.[4][9]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection or can be diluted with acetonitrile if necessary. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
2.4. HPLC Chromatographic Conditions
-
System: Agilent 1220 Infinity LC or similar[7]
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm or 1.8 µm for UHPLC)[7][10]
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Elution: A typical gradient starts with a higher percentage of water and increases the percentage of acetonitrile over the run to elute the derivatives. An example gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min for HPLC; can be adapted for UHPLC[10]
-
Column Temperature: 30 - 40°C
-
Detection Wavelength: 365 nm[4]
-
Injection Volume: 10 - 20 µL
Example Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Workflow and Data Analysis
The overall process from sample preparation to final analysis is outlined in the diagram below.
Caption: A schematic overview of the pre-column derivatization and HPLC analysis workflow.
A Note on Isomers: Aldehyde-DNPH derivatives can exist as E- and Z-stereoisomers, which may appear as separate or broadened peaks in the chromatogram.[11] Adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to the sample and standard solutions before injection can help stabilize the equilibrium between the isomers, leading to more consistent and reproducible quantification.[11]
Performance Characteristics
The DNPH derivatization method provides excellent sensitivity and linearity for the analysis of carbonyl compounds. While specific data for this compound is application-dependent, the performance for similar aldehydes is well-documented and serves as a strong indicator of expected results.
Table 1: Example Performance Data for DNPH-Derivatized Aldehydes (Note: These values are compiled from various studies for different aldehydes and serve as a general reference for the method's capabilities.)
| Compound | Linearity Range | Correlation (r²) | LOD | LOQ | Reference |
| Muscone | 0.04 - 30.0 µg/mL | 0.9999 | 0.005 µg/mL | 0.04 µg/mL | [4] |
| Formaldehyde | Not Specified | >0.999 | 0.02 µg/m³ (air) | Not Specified | [12] |
| Acetaldehyde | Not Specified | >0.999 | 0.1 µg/m³ (air) | Not Specified | [12] |
| Various Aldehydes | 4 ng/mL - 3 µg/mL | 0.99999 - 1.0 | Not Specified | Not Specified | [7] |
| Various Aldehydes | Not Specified | Not Specified | 4.3 - 21.0 µg/L | Not Specified | [13] |
Transferring the method from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time and solvent consumption while potentially improving detection limits.[10]
Alternative Derivatization Reagents
While DNPH is robust for UV detection, other reagents can be used for enhanced sensitivity, particularly with fluorescence or mass spectrometry detectors.
-
Dansylhydrazine: This reagent reacts with carbonyls to form highly fluorescent derivatives, allowing for very low detection limits when using a fluorescence detector (FLD).[14] It is also widely used in LC-MS applications to improve ionization efficiency.[15][16][17]
-
1,3-Cyclohexanedione: Used in post-column derivatization methods, this reagent also produces fluorescent products for sensitive detection of aldehydes.[18]
-
1,2-benzo-3,4-dihydrocarbazole-9-ethoxy-carbonylhydrazine (BCEC): A sensitive fluorescent tagging reagent developed for the determination of aldehydes.[19]
These alternatives are valuable when the concentration of this compound is below the detection limits of the standard DNPH-UV method.
Conclusion
Pre-column derivatization with 2,4-dinitrophenylhydrazine is a reliable, validated, and effective strategy for the quantitative analysis of this compound by HPLC. The method is straightforward, utilizes common laboratory reagents, and provides the necessary sensitivity and selectivity for most research and quality control applications. By converting the non-absorbing aldehyde into a strongly UV-absorbing hydrazone, this protocol enables accurate and reproducible measurements. For ultra-trace analysis, fluorescent derivatizing agents like dansylhydrazine offer a powerful alternative.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Heptanal 2,4-dinitrophenylhydrazone analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. agilent.com [agilent.com]
- 11. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jascoinc.com [jascoinc.com]
- 19. researchgate.net [researchgate.net]
Application of 2-Heptenal as a Flavoring Agent in the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Heptenal is a medium-chain aldehyde recognized for its potent green, fatty, and slightly fruity aroma and taste.[1][2] It is a naturally occurring volatile compound found in a variety of foods, including fruits, grains, and vegetables such as apples, grapes, oats, and tomatoes.[1][2][3] In the food industry, it is utilized as a flavoring agent to impart or enhance these specific sensory attributes in a wide range of products. This document provides detailed application notes and experimental protocols for the effective use and analysis of 2-Heptenal in food matrices.
Regulatory Status
Trans-2-Heptenal is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance for use as a flavoring agent.[4] Its FEMA number is 3165.[4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated trans-2-Heptenal and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]
Physicochemical Properties
A summary of the key physicochemical properties of trans-2-Heptenal is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless clear liquid | [7] |
| Odor Profile | Pungent green, vegetable, fresh, fatty, oily, fruity | [7] |
| Taste Profile | Green, sweet, fresh, fruity, apple skin, fatty | [7] |
| Boiling Point | 90-91 °C @ 50 mmHg | |
| Specific Gravity | 0.857 - 0.863 @ 25°C | [7] |
| Refractive Index | 1.428 - 1.434 @ 20°C | [7] |
| Solubility | Soluble in alcohol; practically insoluble in water | [2] |
Application in Food Products
This compound is a versatile flavoring agent used to enhance the sensory profile of various food and beverage products. Its characteristic green and fatty notes can provide a fresh and authentic taste experience.
Recommended Usage Levels
The following table provides typical usage levels for trans-2-Heptenal in various food categories. These are starting points and should be optimized based on the specific food matrix and desired flavor profile.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products | 1.14 | 5.48 |
| Confectionery | 0.78 | 4.78 |
| Bakery wares | 1.45 | 9.22 |
| Cereals and cereal products | 0.73 | 4.78 |
| Meat and meat products | 0.15 | 1.03 |
| Soups, sauces, salads, etc. | 0.05 | 0.20 |
| Non-alcoholic beverages | 0.90 | 4.24 |
Source: The Good Scents Company[8]
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix
This protocol describes a method for the sensory evaluation of this compound in a model beverage system using a trained sensory panel.
1. Objective: To determine the sensory profile and optimal concentration of this compound in a lemon-flavored beverage.
2. Materials:
-
Trans-2-Heptenal (food grade)
-
Deionized water
-
Sucrose
-
Citric acid
-
Lemon flavor (this compound-free)
-
Glass beakers and stirring equipment
-
Graduated cylinders and pipettes
-
Sensory evaluation booths
-
Coded sample cups
-
Unsalted crackers and water for palate cleansing
3. Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
-
Train panelists on the recognition and intensity scaling of green, fatty, fruity, and citrus flavor attributes using reference standards.
4. Sample Preparation:
-
Prepare a base lemon beverage containing 10% sucrose and 0.15% citric acid in deionized water, with a standard lemon flavor at a fixed concentration.
-
Prepare a stock solution of this compound in food-grade ethanol (e.g., 1% v/v).
-
Spike the base beverage with the this compound stock solution to achieve final concentrations of 0.5, 1.0, 2.0, and 4.0 ppm.
-
A control sample (0 ppm this compound) should also be prepared.
5. Sensory Evaluation Procedure:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of the predefined attributes (green, fatty, fruity, citrus, overall liking) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) or a labeled magnitude scale.
-
Provide unsalted crackers and water for palate cleansing between samples.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between samples for each attribute.
-
Plot the mean intensity ratings for each attribute against the this compound concentration to visualize the dose-response relationship.
Logical Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of this compound.
Protocol 2: Quantification of this compound in a Beverage Matrix by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a method for the quantitative analysis of this compound in a beverage sample.
1. Objective: To accurately quantify the concentration of this compound in a beverage.
2. Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.
-
GC column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Trans-2-Heptenal standard.
-
Internal standard (e.g., 2-Octanone).
-
Sodium chloride (analytical grade).
-
Methanol (HPLC grade).
-
Micropipettes and volumetric flasks.
3. Standard Preparation:
-
Prepare a stock solution of trans-2-Heptenal (1000 µg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Prepare an internal standard stock solution (1000 µg/mL) and a working solution (10 µg/mL) in methanol.
4. Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the volatility of the analytes.
-
Spike the sample with a known amount of the internal standard working solution (e.g., 50 µL of 10 µg/mL 2-Octanone).
-
Immediately seal the vial.
5. HS-GC-MS Analysis:
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 min
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 41, 55, 69, 83, 112) and the internal standard.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the beverage sample by using the regression equation from the calibration curve.
Experimental Workflow for HS-GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by HS-GC-MS.
Olfactory Signaling Pathway
The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9][10] This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Caption: Simplified diagram of the olfactory signaling pathway for aldehydes.
References
- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 2. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. femaflavor.org [femaflavor.org]
- 5. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Food & Beverage Analysis | Separation Science [sepscience.com]
- 7. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 8. This compound, 2463-63-0 [thegoodscentscompany.com]
- 9. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Heptenal as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptenal, a medium-chain aldehyde, is a volatile organic compound naturally occurring in various foods and biological systems.[1][2] It exists in two isomeric forms, (E)-2-Heptenal (trans) and (Z)-2-Heptenal (cis), with the trans isomer being more common.[3] Due to its defined chemical properties and commercial availability as a purified standard, this compound serves as a valuable tool in analytical chemistry for the quantification of volatile aldehydes in diverse matrices.[4] These application notes provide detailed protocols for the use of this compound as a standard in analytical methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical and Chromatographic Data
A summary of the key physical, chemical, and chromatographic properties of (E)-2-Heptenal is presented below. This information is crucial for method development and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| CAS Number | 18829-55-5 ((E)-isomer) | [2] |
| Boiling Point | 90-91 °C at 50 mmHg | [5] |
| Density | 0.857 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.450 | [6] |
| Solubility | Practically insoluble in water | [3] |
| Purity (as standard) | ≥95% | [4] |
Applications of this compound as an Analytical Standard
This compound is utilized as a standard in various analytical applications, including:
-
Food and Beverage Analysis: To quantify the presence of this compound as a flavor or off-flavor component in products like olive oil, juices, and stored foods.[7] It can also serve as a representative standard for a class of volatile aldehydes.
-
Environmental Monitoring: In the analysis of air or water samples for the presence of volatile organic compounds, where aldehydes can be indicators of pollution.
-
Biological and Clinical Research: For the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, where it may serve as a biomarker for oxidative stress or certain metabolic conditions.[8]
-
Drug Development: In the stability testing of drug formulations, where the formation of aldehydes can indicate degradation of excipients or active pharmaceutical ingredients.
Experimental Protocols
The following protocols provide a framework for the use of this compound as a standard for the quantification of volatile aldehydes using GC-MS.
Protocol 1: Quantification of Volatile Aldehydes in a Liquid Matrix (e.g., Fruit Juice)
This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a common technique for the analysis of volatile compounds in liquid samples.
1. Materials and Reagents
-
(E)-2-Heptenal standard (≥95% purity)
-
Methanol or Ethanol (GC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
HS-SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
2. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (E)-2-Heptenal and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation and HS-SPME
-
Pipette 5 mL of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of an internal standard if available and desired (a deuterated analog like cis-4-Heptenal-D2 is ideal).[6]
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
4. GC-MS Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C) to desorb the analytes.
-
GC Conditions (Example):
-
MS Conditions (Example):
5. Calibration and Quantification
-
Prepare a calibration curve by analyzing the working standard solutions under the same HS-SPME-GC-MS conditions as the samples.
-
Plot the peak area of the quantifier ion for this compound against the corresponding concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Protocol 2: Analysis of this compound in a Solid or Semi-Solid Matrix (e.g., Food Homogenate)
This protocol outlines a general procedure for the analysis of this compound in more complex matrices.
1. Sample Preparation: Solvent Extraction
-
Homogenize a known weight of the sample (e.g., 1-5 g).
-
Extract the homogenized sample with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether). The extraction can be facilitated by methods such as sonication or vortexing.
-
Centrifuge the mixture and collect the organic supernatant.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
Combine the organic extracts and concentrate them to a smaller volume under a gentle stream of nitrogen.
-
The concentrated extract can then be analyzed directly by GC-MS or after a cleanup step.
2. Sample Cleanup (Optional)
-
For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds. The choice of SPE sorbent will depend on the nature of the matrix and potential interferences.
3. GC-MS Analysis
-
The GC-MS parameters can be similar to those described in Protocol 1. The injection method will be a direct liquid injection instead of SPME desorption.
Method Validation
A validated analytical method is crucial for obtaining reliable and reproducible results. The following parameters should be assessed according to international guidelines (e.g., ICH).[6]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of volatile analytes using this compound as a standard.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 4. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of (E)-2-Heptenal Against Aspergillus flavus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspergillus flavus is a ubiquitous saprophytic fungus that poses a significant threat to agriculture and food safety due to its ability to produce aflatoxins, potent mycotoxins with carcinogenic properties. The increasing prevalence of fungicide resistance necessitates the exploration of novel antifungal agents. (E)-2-Heptenal, a volatile organic compound found in various plants, has demonstrated significant antifungal activity against A. flavus. These application notes provide a comprehensive overview of the antifungal properties of (E)-2-Heptenal, its mechanism of action, and detailed protocols for its evaluation.
Data Presentation
Antifungal Efficacy of (E)-2-Heptenal against Aspergillus flavus
The following table summarizes the key quantitative data on the antifungal activity of (E)-2-Heptenal.
| Parameter | Method | Concentration | Effect | Reference |
| Minimum Inhibitory Concentration (MIC) | Vapor Phase Contact | 0.0125 µL/mL | Complete inhibition of A. flavus growth | [1][2] |
| Minimum Inhibitory Concentration (MIC) | Liquid Contact | 0.2 µL/mL | Complete inhibition of A. flavus growth | [1][2] |
| Fumigation in Wheat Grains | Vapor Phase | 400 µL/L | Complete inhibition of A. flavus growth in grains with 20% moisture | [1] |
Mechanistic Insights into the Antifungal Action of (E)-2-Heptenal
(E)-2-Heptenal exerts its antifungal effect through a multi-target mechanism, as detailed in the table below.
| Cellular Target/Process | Experimental Observation | Quantitative Effect | Reference |
| Plasma Membrane | Disruption of integrity, leakage of intracellular electrolytes | - | [1] |
| Altered mycelial morphology | Significant changes observed via scanning electron microscopy | [1] | |
| Mitochondrial Function | Reduced ATP production | ATP levels were reduced in treated A. flavus | [1][2] |
| Reduced cytochrome c oxidase activity | Observed via Janus Green B staining | [1] | |
| Oxidative Stress | Accumulation of superoxide anions and hydrogen peroxide | Induced oxidative stress in mycelia | [1] |
| Increased superoxide dismutase (SOD) and catalase (CAT) activities | Upregulation of antioxidant enzyme activities | [1] | |
| Metabolism | Altered metabolite profile | 49 metabolites significantly differentially expressed, affecting galactose metabolism, starch and sucrose metabolism, and ATP-binding cassette transporters | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of (E)-2-Heptenal
Objective: To determine the minimum concentration of (E)-2-Heptenal that inhibits the visible growth of Aspergillus flavus.
Materials:
-
Aspergillus flavus culture
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
(E)-2-Heptenal (analytical grade)
-
Sterile filter paper discs (6 mm)
-
Micropipettes and sterile tips
-
Incubator
Methodology (Vapor Phase Contact):
-
Prepare a spore suspension of A. flavus (approximately 1 x 10^6 spores/mL) in sterile distilled water containing 0.05% (v/v) Tween 80.
-
Inoculate the center of a PDA plate with 5 µL of the spore suspension.
-
Aseptically place a sterile filter paper disc on the inside of the Petri dish lid.
-
Apply different volumes of (E)-2-Heptenal to the filter paper disc to achieve the desired final concentrations in the vapor phase (e.g., 0, 0.0025, 0.005, 0.01, 0.0125, 0.025 µL/mL).
-
Seal the Petri dishes with parafilm to prevent vapor leakage.
-
Incubate the plates at 28-30°C for 3-5 days.
-
The MIC is the lowest concentration of (E)-2-Heptenal at which no visible fungal growth is observed.
Methodology (Liquid Contact):
-
Prepare a series of dilutions of (E)-2-Heptenal in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).
-
Inoculate each dilution with the A. flavus spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Include a positive control (medium with fungal inoculum, no (E)-2-Heptenal) and a negative control (medium only).
-
Incubate the cultures at 28-30°C with shaking (150 rpm) for 48-72 hours.
-
The MIC is determined as the lowest concentration of (E)-2-Heptenal that results in no visible turbidity.
Protocol 2: Assessment of Plasma Membrane Integrity
Objective: To evaluate the effect of (E)-2-Heptenal on the plasma membrane integrity of A. flavus by measuring the leakage of intracellular electrolytes.
Materials:
-
Aspergillus flavus mycelia (pre-grown in PDB)
-
(E)-2-Heptenal
-
Sterile distilled water
-
Conductivity meter
Methodology:
-
Grow A. flavus in PDB at 28-30°C for 48 hours.
-
Harvest the mycelia by filtration and wash thoroughly with sterile distilled water.
-
Resuspend a known weight of mycelia (e.g., 0.5 g) in a specific volume of sterile distilled water.
-
Add (E)-2-Heptenal to the mycelial suspension to achieve the desired final concentration (e.g., MIC value). A control sample without (E)-2-Heptenal should be included.
-
Incubate the suspensions at 28-30°C.
-
Measure the electrical conductivity of the supernatant at different time intervals (e.g., 0, 1, 2, 4, 6 hours) using a conductivity meter.
-
An increase in electrical conductivity in the treated sample compared to the control indicates leakage of intracellular electrolytes and thus, compromised plasma membrane integrity.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To quantify the intracellular accumulation of ROS in A. flavus mycelia upon exposure to (E)-2-Heptenal.
Materials:
-
Aspergillus flavus mycelia
-
(E)-2-Heptenal
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Methodology:
-
Treat A. flavus mycelia with (E)-2-Heptenal at a specific concentration and for a defined period.
-
Harvest and wash the mycelia with PBS.
-
Resuspend the mycelia in PBS containing DCFH-DA (e.g., 10 µM) and incubate in the dark for 30-60 minutes at 37°C.
-
Wash the mycelia with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity in the treated group compared to the untreated control indicates an accumulation of intracellular ROS.
Visualizations
Experimental Workflow for Antifungal Activity Assessment
Caption: Workflow for evaluating the antifungal activity of (E)-2-Heptenal.
Proposed Signaling Pathway of (E)-2-Heptenal Antifungal Action
Caption: Proposed mechanism of (E)-2-Heptenal's antifungal action on A. flavus.
References
Application Notes and Protocols for 2-Heptenal in Insect Pheromone Blends
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (E)-2-Heptenal as a component of insect pheromone blends, methods for its study, and protocols for its synthesis and analysis. This information is intended to support research in chemical ecology, pest management, and the development of novel semiochemical-based products.
Introduction
(E)-2-Heptenal is a volatile unsaturated aldehyde that has been identified as a significant component in the pheromone blends of several insect species. It can function as a sex pheromone, an aggregation pheromone, or an alarm pheromone, depending on the insect species and the context of its release. Understanding the role of (E)-2-Heptenal in insect communication is crucial for deciphering their chemical ecology and for developing targeted and environmentally benign pest control strategies.
Data Presentation: Quantitative Analysis of Pheromone Blends Containing Aldehydes
The precise ratio of components in a pheromone blend is often critical for its biological activity. The following table summarizes the quantitative composition of pheromone blends containing aldehydes in several insect species.
| Insect Species | Pheromone Type | Key Aldehyde Component(s) | Other Key Components | Quantitative Ratio | Reference(s) |
| Cimex lectularius (Bed Bug) | Aggregation (Nymphal Exuviae) | (E)-2-Hexenal, 4-oxo-(E)-2-hexenal, (E)-2-Octenal, 4-oxo-(E)-2-octenal | - | ~1 : 1.7 : 3.8 : 0.5 | [1][2][3] |
| Cimex lectularius (Bed Bug) | Alarm | (E)-2-Hexenal, (E)-2-Octenal | - | 70 : 30 | [4] |
| Campoletis chlorideae (Parasitoid Wasp) | Sex | Tetradecanal (14:Ald) | 2-Heptadecanone (2-Hep) | 1 : 4.6 | [5][6] |
| Megacyllene antennata (Long-horned Beetle) | Aggregation-Sex | (E)-2-Hexenal | (S)-α-Terpineol, (E)-2-Hexenol, (R)-1-Phenylethanol | Variable, but (S)-α-terpineol and (E)-2-hexenol are dominant and most attractive in a ~1:1 ratio. | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of insect pheromones. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Collection and Analysis of Insect Volatiles using SPME-GC-MS
This protocol describes the collection of volatile compounds from insects using Solid-Phase Microextraction (SPME) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Glass vials with PTFE-lined septa
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Live insects or insect parts (e.g., exuviae)
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation: Place a known number of live insects or a specific amount of exuviae into a clean glass vial. For quantification, a known amount of an internal standard can be added.
-
SPME Collection:
-
Precondition the SPME fiber according to the manufacturer's instructions.
-
Seal the vial containing the sample.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Incubate the vial at a controlled temperature (e.g., 30-60°C) for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatiles onto the fiber.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the collected volatiles from the fiber onto the GC column (typically for 2-5 minutes).
-
Run a pre-programmed temperature gradient to separate the compounds.
-
The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra are used for identification by comparison to spectral libraries (e.g., NIST).
-
-
Data Analysis:
-
Identify the compounds of interest by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard or through the use of an external calibration curve.
-
Protocol 2: Electroantennography (EAG) - Measuring Olfactory Responses
EAG is used to measure the electrical response of an insect antenna to a specific odorant, providing a measure of its olfactory sensitivity.
Materials:
-
EAG system (amplifier, data acquisition system)
-
Micromanipulators
-
Stereomicroscope
-
Glass capillary electrodes
-
Electrically conductive gel or saline solution (e.g., Ringer's solution)
-
Odor delivery system (puff generator, charcoal-filtered and humidified air)
-
Synthetic (E)-2-Heptenal and other test compounds
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper strips and Pasteur pipettes
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine tip. Fill the capillaries with the conductive solution and insert silver wires.
-
Antenna Preparation:
-
Anesthetize an insect (e.g., by chilling).
-
Under a stereomicroscope, carefully excise an antenna at its base.
-
Mount the antenna between the two electrodes. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. A small amount of conductive gel can improve the connection.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of (E)-2-Heptenal in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.
-
-
EAG Recording:
-
Pass a continuous stream of clean, humidified air over the mounted antenna.
-
Deliver a puff of air (e.g., 0.5-1 second) through the Pasteur pipette containing the stimulus, directing the odor plume over the antenna.
-
Record the resulting negative voltage deflection (the EAG response).
-
Present stimuli from the lowest to the highest concentration to minimize antennal adaptation. Allow sufficient time between stimuli for the antenna to recover.
-
-
Data Analysis: Measure the amplitude of the EAG responses for each stimulus and subtract the response to the solvent control. Dose-response curves can be generated to compare the sensitivity to different compounds.
Protocol 3: Y-Tube Olfactometer - Behavioral Bioassay
A Y-tube olfactometer is a common tool to study the behavioral response of insects to volatile chemicals (attraction or repulsion).
Materials:
-
Glass Y-tube olfactometer
-
Air pump, flow meters, and tubing
-
Charcoal filter and humidification flask
-
Odor sources (e.g., filter paper with synthetic compounds, live insects)
-
Test insects
Procedure:
-
Setup:
-
Assemble the Y-tube olfactometer. Connect the air pump to the charcoal filter and humidifier.
-
Split the airflow equally into the two arms of the Y-tube using flow meters.
-
Place the odor sources at the upwind end of each arm. One arm will contain the test stimulus (e.g., filter paper with (E)-2-Heptenal), and the other will contain a control (e.g., filter paper with solvent only).
-
-
Bioassay:
-
Introduce a single insect at the downwind end of the main tube.
-
Allow the insect a set amount of time to make a choice (i.e., move a certain distance into one of the arms).
-
Record the choice made by the insect. Insects that do not make a choice within the allotted time are recorded as "no choice".
-
-
Data Analysis:
-
After testing a sufficient number of insects, analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the test stimulus over the control.
-
To avoid any positional bias, the positions of the test and control arms should be swapped regularly. The Y-tube should be cleaned thoroughly between trials.
-
Protocol 4: Synthesis of (E)-2-Heptenal via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For (E)-2-Heptenal, a common route involves the reaction of pentanal with a stabilized phosphorus ylide.
Materials:
-
Pentanal
-
(Triphenylphosphoranylidene)acetaldehyde
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (triphenylphosphoranylidene)acetaldehyde in the anhydrous solvent.
-
Wittig Reaction:
-
Cool the solution in an ice bath.
-
Slowly add a solution of pentanal in the same solvent to the flask with stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting materials are consumed (monitor by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the (E)-2-Heptenal.
-
-
Characterization: Confirm the identity and purity of the synthesized (E)-2-Heptenal using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the detection of aldehydes like 2-Heptenal in insects.
Experimental Workflow for Pheromone Identification
This diagram outlines the typical workflow for identifying and characterizing insect pheromones.
Plausible Biosynthetic Pathway for Unsaturated Aldehydes in Insects
This diagram presents a plausible general pathway for the biosynthesis of unsaturated aldehydes from fatty acids in insects.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 4. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound, (E)- [webbook.nist.gov]
- 6. 2-ethyl-2-heptenal [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
Application of Solid-Phase Microextraction (SPME) for the Analysis of 2-Heptenal
Application Note
Introduction
2-Heptenal is a volatile aldehyde that contributes to the characteristic aroma and flavor profiles of various food products, and can also be an indicator of lipid oxidation. Accurate and sensitive quantification of this compound is crucial in flavor chemistry, food quality control, and environmental analysis. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds like this compound from various matrices. This document provides a detailed protocol for the sampling and analysis of this compound using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of SPME
SPME utilizes a fused silica fiber coated with a polymeric stationary phase. When the fiber is exposed to the headspace of a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.
Advantages of SPME for this compound Analysis
-
Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly technique.[1]
-
High Sensitivity: The concentration of analytes on the fiber allows for low detection limits.[2]
-
Simplicity and Speed: Combines sampling, extraction, and concentration into a single step, reducing sample preparation time.[3]
-
Versatility: Applicable to a wide range of sample matrices, including solids, liquids, and gases.[1]
Experimental Workflow
The general workflow for the analysis of this compound using headspace SPME-GC-MS involves sample preparation, SPME extraction, and subsequent GC-MS analysis.
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of aldehydes using SPME-GC-MS. While specific data for this compound may vary depending on the matrix and exact experimental conditions, these values provide a representative overview of the method's performance.
Table 1: Method Validation Parameters for Aldehyde Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2][4] |
| Limit of Detection (LOD) | 0.03 µg/L - 22 pg | [5][6] |
| Limit of Quantitation (LOQ) | 1.0 µg/L - 74 pg | [5][6] |
| Repeatability (RSD) | < 15% | [4][7] |
| Recovery | 86.79% - 117.94% | [2] |
Table 2: SPME Fiber Selection for Volatile Aldehydes
| Fiber Coating | Abbreviation | Analytes | Reference |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatiles, including aldehydes and ketones | [8][9] |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile polar analytes like aldehydes and alcohols | [10] |
| Polyacrylate | PA | Very polar analytes |
Detailed Experimental Protocols
Protocol 1: Headspace SPME-GC-MS for this compound in an Aqueous Matrix
This protocol details the steps for the quantitative analysis of this compound in a liquid sample.
1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65 µm.[8]
-
SPME Holder: Manual or autosampler.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Internal Standard (IS): 2-Heptanol-d5 or a similar deuterated standard.[8]
-
Reagents: Sodium chloride (NaCl), Methanol (HPLC grade), Ultrapure water.
-
Standard: this compound.
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1000 mg/L stock solution of this compound in methanol. Prepare a 10 mg/L stock solution of the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into the blank sample matrix (e.g., water) to achieve the desired concentration range (e.g., 0.5 to 200 µg/L).[8]
-
Sample Preparation:
-
Pipette 10 mL of the sample or calibration standard into a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike with the internal standard solution to a final concentration of 20 µg/L.[8]
-
Immediately seal the vial with a magnetic screw cap.
-
3. Headspace SPME Procedure
-
Fiber Conditioning: Prior to first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions (e.g., 270°C for 30-60 min).
-
Incubation: Place the sealed vial in an autosampler or heating block with agitation. Incubate the vial at 60°C for 15 minutes with agitation (e.g., 500 rpm).[8]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[8]
-
Retraction: After extraction, retract the fiber into the needle.
4. GC-MS Analysis
-
Desorption: Immediately transfer the SPME fiber to the GC injection port. Desorb the analytes for 5 minutes at 250°C in splitless mode.[8][11]
-
GC Separation:
-
MS Detection:
-
Fiber Bake-out: After desorption, condition the fiber in a bake-out station (e.g., 270°C for 10 min) before the next analysis to prevent carryover.[8]
Protocol 2: On-Fiber Derivatization for Enhanced Aldehyde Detection
For improved sensitivity and chromatographic performance of carbonyl compounds, on-fiber derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed.[7]
Caption: Workflow for on-fiber derivatization of this compound using PFBHA.
1. Additional Materials
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[7]
2. Derivatization and Extraction Procedure
-
PFBHA Solution Preparation: Prepare a solution of PFBHA in methanol.
-
Fiber Impregnation: Load the SPME fiber with the PFBHA solution by direct immersion for a few minutes.
-
Drying: Allow the solvent to evaporate from the fiber.
-
Extraction: Expose the PFBHA-loaded fiber to the headspace of the sample as described in Protocol 1. The derivatization reaction occurs on the fiber.[4]
-
Analysis: Proceed with GC-MS analysis as described in Protocol 1. The analysis will target the resulting oxime derivative of this compound, which has a higher molecular weight and improved chromatographic properties.
Conclusion
Solid-Phase Microextraction is a powerful technique for the analysis of this compound in a variety of samples. By optimizing parameters such as fiber type, extraction time, and temperature, this method provides a sensitive, reliable, and high-throughput approach for researchers, scientists, and drug development professionals. The protocols provided herein offer a solid foundation for developing and validating SPME-based methods for this compound and other volatile aldehydes.
References
- 1. Microextraction en phase solide (SPME) [sigmaaldrich.com]
- 2. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Heptenal Degradation in Food Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of 2-heptenal during food processing.
I. Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound and its degradation products.
Guide: Troubleshooting GC-MS Analysis of this compound and its Degradation Products
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column: Aldehydes are prone to interacting with active sites. 2. Improper column installation: Dead volume can cause peak tailing. 3. Column overload: Injecting too much sample can lead to fronting.[1] 4. Incorrect injector temperature: Too low a temperature can cause slow vaporization. | 1. Use a deactivated or silanized injector liner. Consider using a liner with glass wool to aid vaporization and trap non-volatile residues. Trim the first few centimeters of the column. 2. Reinstall the column, ensuring a proper cut and correct insertion depth into the injector and detector.[1] 3. Dilute the sample or use a split injection with a higher split ratio.[1] 4. Optimize the injector temperature to ensure complete and rapid vaporization of this compound and its degradation products. |
| Low or No Analyte Signal | 1. Analyte degradation in the injector: this compound and other unsaturated aldehydes can be thermally labile. 2. Leaks in the system: Leaks in the injector or column connections can lead to sample loss. 3. Improper SPME fiber selection or usage: The fiber may not be appropriate for the target analytes or the extraction conditions may be suboptimal. 4. Detector issues: The detector may not be sensitive enough or may require cleaning. | 1. Lower the injector temperature if possible, without compromising vaporization. Use a pulsed splitless or on-column injection technique. 2. Perform a leak check of the entire GC-MS system.[2] 3. Select a fiber with appropriate polarity and film thickness for volatile aldehydes (e.g., DVB/CAR/PDMS). Optimize extraction time and temperature.[3] 4. Clean the ion source and detector as per the manufacturer's instructions. Ensure the detector is tuned and calibrated. |
| Ghost Peaks or Carryover | 1. Contamination in the syringe, injector, or column. 2. Septum bleed. | 1. Thoroughly clean the syringe between injections. Bake out the column at a high temperature (within its limits). Replace the injector liner and septum. 2. Use high-quality, low-bleed septa and replace them regularly. |
| Poor Reproducibility | 1. Inconsistent injection volume or technique (manual injection). 2. Variable SPME extraction conditions. 3. Changes in the food matrix between samples. | 1. Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent and rapid injection technique. 2. Precisely control extraction time, temperature, and sample volume/headspace ratio.[3] 3. Standardize sample preparation procedures to minimize matrix effects.[4][5][6] |
II. Frequently Asked Questions (FAQs)
FAQ: this compound Degradation and Analysis
Q1: What are the primary degradation products of this compound during food processing?
A1: During food processing, particularly under thermal stress and in the presence of oxygen, this compound, an unsaturated aldehyde, primarily degrades through lipid oxidation pathways. The major degradation products often include shorter-chain saturated and unsaturated aldehydes. Common degradation products identified in studies on lipid oxidation include hexanal and 2,4-decadienal .[7] The degradation of other unsaturated aldehydes, which can be formed alongside this compound, can also lead to the formation of compounds like 2-octenal and hexanal.
Q2: How does the food matrix affect the analysis of this compound degradation?
A2: The food matrix significantly impacts the stability and analysis of this compound and its degradation products.[4][5][6] High-fat matrices can promote lipid oxidation, leading to a more complex mixture of volatile compounds. Proteins and other components can interact with aldehydes, potentially leading to the formation of adducts and making quantification challenging. The physical structure of the food can also affect the release of volatile compounds during analysis. Therefore, matrix-matched calibration standards are often necessary for accurate quantification.
Q3: What is the recommended analytical method for quantifying this compound and its degradation products in food?
A3: The most common and effective method for the analysis of volatile compounds like this compound and its degradation products in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[3][8] This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace of the food sample, followed by their separation and identification. For quantitative analysis, the use of internal standards and stable isotope-labeled standards is highly recommended to correct for matrix effects and variations in extraction efficiency.
Q4: I am observing a high background noise in my GC-MS chromatogram. What could be the cause?
A4: High background noise in a GC-MS chromatogram can stem from several sources. Common causes include a contaminated carrier gas, column bleed at high temperatures, a dirty ion source, or leaks in the system. To troubleshoot, start by checking the purity of your carrier gas and ensuring that all gas lines and traps are functioning correctly. If the noise increases with temperature, it could be due to column bleed, indicating an old or damaged column. Cleaning the ion source according to the manufacturer's protocol is also a crucial step. Finally, perform a thorough leak check of the entire system.[2]
Q5: How can I ensure the stability of this compound in my samples before analysis?
A5: this compound is a reactive aldehyde and can degrade during sample storage and preparation. To ensure its stability, samples should be stored at low temperatures (e.g., -80°C) in airtight containers to minimize oxidation and volatilization. It is also advisable to minimize the exposure of the sample to light and oxygen during preparation. If possible, perform the analysis as soon as possible after sample collection. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the sample or extraction solvent can also help to prevent further degradation, but their compatibility with the analytical method should be verified.
III. Quantitative Data Summary
The following table summarizes the formation of key volatile compounds, including degradation products of unsaturated aldehydes, under different storage conditions in sunflower oil (SO) and a blend with black cumin oil (BCO). The data represents the peak area (x 10^6 arbitrary units) after 20 days of storage at 60°C.
| Compound | Sunflower Oil (SO) | SO:BCO (80:20) | Black Cumin Oil (BCO) |
| Hexanal | ~140 | ~110 | ~30 |
| (E)-2-Heptenal | ~115 | ~75 | ~43 |
| (E)-2-Octenal | ~25 | ~15 | ~5 |
| (E,E)-2,4-Decadienal | ~60 | ~40 | ~10 |
(Data adapted from a study on the oxidative stability of sunflower oil blended with black cumin oil. The values are estimations based on graphical data presented in the source.)[9]
IV. Experimental Protocols
Protocol: Analysis of Volatile Compounds from Heated Soybean Oil by Vacuum-Assisted Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from a method used to analyze volatile compounds from soybean oil during heating.[10]
1. Sample Preparation and Volatile Compound Extraction: a. Place 0.1 g of the soybean oil sample into a 20 mL headspace vial. b. Heat the vial in an oil bath at the desired processing temperature (e.g., 180°C) and allow it to equilibrate for 40 minutes. c. Place an empty 20 mL headspace vial in a water bath and evacuate it using a vacuum pump to -0.1 MPa for 5 minutes. d. Connect the sample vial to the evacuated vial to allow the volatile compounds to transfer under negative pressure for 3 minutes. e. Expose a preconditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the second vial for 60 minutes to extract the volatile compounds.
2. GC-MS Analysis: a. Immediately after extraction, introduce the SPME fiber into the GC-MS injector port. b. GC Parameters:
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Temperature Program: Hold at 35°C for 3 min, then ramp to 280°C at a rate of 5°C/min.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. MS Parameters:
- Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Range: m/z 40-400
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
3. Data Analysis: a. Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley). b. Confirm the identification by comparing the retention indices with literature values. c. For quantification, use an internal standard added to the sample before extraction and create a calibration curve with authentic standards.
V. Diagrams
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Simplified degradation pathway of lipids leading to this compound and other products.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical stability of astaxanthin integrated into a food matrix: Effects of food processing and methods for preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhooc.com [bhooc.com]
- 9. researchgate.net [researchgate.net]
- 10. Volatile compound profiling from soybean oil in the heating process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Heptenal from Natural Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Heptenal from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from natural extracts?
A1: The primary challenges in purifying this compound from natural sources include:
-
Presence of Isomers: this compound exists as geometric isomers, primarily (E)-2-Heptenal and (Z)-2-Heptenal, which often have very similar physical properties, making their separation difficult.[1]
-
Thermal Instability: As an unsaturated aldehyde, this compound is susceptible to degradation, isomerization, and polymerization at elevated temperatures, which are often required for distillation.
-
Oxidative Instability: The aldehyde functional group and the carbon-carbon double bond make this compound prone to oxidation, especially when exposed to air, leading to the formation of carboxylic acids and other degradation products.
-
Co-eluting Impurities: Natural extracts are complex mixtures. Compounds with similar boiling points and polarities to this compound can co-distill or co-elute during chromatographic purification, making it challenging to achieve high purity.
-
Low Concentration: The concentration of this compound in many natural extracts can be low, requiring efficient and selective purification methods to obtain usable quantities.
Q2: What are the common natural sources of this compound?
A2: this compound is found in a variety of plants. A notable source is Palmarosa oil, derived from Cymbopogon martinii, which contains a complex mixture of volatile compounds.[2][3][4] It has also been detected in other essential oils and fruits.[1]
Q3: What are the key physicochemical properties of this compound isomers that are relevant for purification?
A3: The properties of the (E) and (Z) isomers of this compound are crucial for designing purification strategies. While their boiling points are very close, slight differences in polarity and shape can be exploited in chromatographic separations.
| Property | (E)-2-Heptenal | (Z)-2-Heptenal | Reference |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | [5][6] |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | [5][6] |
| Boiling Point | 90-91 °C at 50 mmHg | Not readily available, expected to be very close to the (E)-isomer | [5] |
| Density | ~0.857 g/mL at 25 °C | Not readily available | |
| Refractive Index | ~1.450 at 20 °C | Not readily available |
Q4: What analytical techniques are used to assess the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for assessing the purity of this compound.[5][7] It allows for the separation of isomers and the identification of impurities based on their mass spectra and retention times. Gas chromatography with flame ionization detection (GC-FID) can be used for quantification.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from other components.
-
Possible Cause: Insufficient column efficiency. The boiling points of this compound and other components in the extract (e.g., other aldehydes, alcohols, or terpenes) are too close for a simple distillation setup.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means returning a larger portion of the condensed vapor to the column.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation.
-
Vacuum Distillation: Perform the distillation under reduced pressure. This lowers the boiling points of the components and can improve separation while minimizing thermal degradation.[8]
-
Problem 2: The purified this compound appears discolored (yellow or brown) and has an off-odor.
-
Possible Cause: Thermal degradation or polymerization of this compound due to excessive heat.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: As mentioned above, this lowers the required temperature.
-
Use a Heating Mantle with Stirring: Ensure even heating of the distillation flask to avoid localized overheating.
-
Minimize Heating Time: Do not heat the extract for longer than necessary.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by heat.
-
Chromatographic Purification
Problem 3: Co-elution of (E)- and (Z)-2-Heptenal isomers.
-
Possible Cause: The chromatographic conditions (stationary phase, mobile phase) are not selective enough to resolve the isomers.
-
Troubleshooting Steps:
-
Optimize the Stationary Phase: Use a column with a different selectivity. For gas chromatography, a polar stationary phase (e.g., a wax column) may provide better separation of isomers than a non-polar one. For liquid chromatography, consider different types of stationary phases (e.g., silica, C18, or silver nitrate impregnated silica).
-
Optimize the Mobile Phase (for LC): In liquid chromatography, systematically vary the solvent composition of the mobile phase to improve resolution. A shallow gradient may be necessary.
-
Preparative GC or HPLC: For high-purity requirements, preparative gas or high-performance liquid chromatography may be necessary. These techniques offer higher resolving power than standard column chromatography.[2][9]
-
Problem 4: Low recovery of this compound from the column.
-
Possible Cause: Irreversible adsorption of the aldehyde onto the stationary phase or degradation during the purification process.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: For silica gel chromatography, acidic sites on the silica can sometimes lead to degradation of sensitive compounds. The silica can be deactivated by adding a small percentage of a polar solvent like triethylamine to the mobile phase.
-
Use an Inert Atmosphere: If performing column chromatography in an open system, try to minimize exposure to air by working quickly or under a gentle stream of inert gas.
-
Check for Oxidation: Analyze the fractions for the presence of heptanoic acid or other oxidation products using GC-MS. If oxidation is a problem, consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvents, if it does not interfere with the subsequent application.
-
General Issues
Problem 5: The purity of the final product decreases over time during storage.
-
Possible Cause: Oxidation and/or polymerization of the purified this compound.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) in a sealed vial.
-
Refrigeration/Freezing: Store at low temperatures (-20°C or -80°C) to slow down degradation reactions.
-
Use of Antioxidants: If permissible for the intended use, add a small amount of a suitable antioxidant.
-
Protection from Light: Store in an amber vial to protect it from light, which can catalyze degradation.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound from Palmarosa Oil
This protocol provides a general guideline for the enrichment of this compound from a natural extract like Palmarosa oil.
Materials:
-
Crude Palmarosa oil
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (optional)
Methodology:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude Palmarosa oil and a boiling chip or magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: As the mixture begins to boil, monitor the temperature at the distillation head. Collect the initial fractions, which will likely contain lower-boiling point impurities.
-
This compound Fraction: Collect the fraction that distills at the boiling point of this compound at the applied pressure. The boiling point will need to be estimated from a nomograph or literature data for the specific vacuum level.
-
Analysis: Analyze the collected fractions by GC-MS to determine the purity of this compound.
-
Storage: Store the purified fraction under an inert atmosphere at low temperature.
Protocol 2: Preparative Column Chromatography for this compound Isomer Separation
This protocol outlines a general procedure for separating this compound isomers. Optimization of the mobile phase is critical and may require preliminary analytical-scale experiments.
Materials:
-
Partially purified this compound fraction (from distillation)
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization (if applicable)
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the this compound fraction in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A shallow gradient of a more polar solvent (e.g., increasing percentage of ethyl acetate in hexane) is often effective for separating isomers.
-
Fraction Collection: Collect small fractions and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Analyze the fractions suspected to contain the separated isomers by GC-MS.
-
Pooling and Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
Storage: Store the purified isomer under an inert atmosphere at low temperature.
Visualizations
Caption: General workflow for the purification of this compound from natural extracts.
Caption: A logical troubleshooting workflow for purification issues of this compound.
References
- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. lcms.cz [lcms.cz]
- 5. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparative isolation and purification of six volatile compounds from essential oil of Curcuma wenyujin using high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Heptenal Extraction from Soil Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of 2-Heptenal from soil. Detailed methodologies, data summaries, and visual workflows are presented to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most prevalent and effective methods for extracting volatile compounds like this compound from soil matrices are Headspace Solid-Phase Microextraction (HS-SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. HS-SPME is a solvent-free technique ideal for volatile and semi-volatile analytes, while QuEChERS is a broader approach involving solvent extraction followed by a clean-up step.
Q2: Why is derivatization recommended for the analysis of this compound?
A2: Direct analysis of aldehydes like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their polarity and potential for thermal instability. Derivatization, commonly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), converts the aldehyde into a more stable, less polar, and more volatile oxime derivative. This improves chromatographic peak shape, reduces analyte degradation in the GC inlet, and enhances detection sensitivity.[1][2]
Q3: How does the soil matrix affect this compound extraction?
A3: The soil matrix significantly impacts extraction efficiency. Factors such as high organic matter content can lead to strong adsorption of this compound, reducing its availability for extraction. Soil pH can also influence the volatility of analytes. It is crucial to consider these matrix effects and potentially use matrix-matched calibration for accurate quantification.
Q4: Which SPME fiber is best for this compound extraction?
A4: The choice of SPME fiber coating is critical. For volatile aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for various volatile and semi-volatile compounds.[3] Another effective option is the Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber, which has shown good performance for aldehyde analysis, especially when coupled with on-fiber derivatization.[1][4]
Q5: Can I use direct solvent extraction for this compound in soil?
A5: Yes, direct solvent extraction is a viable method. A common approach involves extraction with a solvent like methanol, followed by analysis. However, this method may co-extract more interfering compounds from the soil matrix, necessitating a more rigorous clean-up step. It is also important to minimize the loss of the volatile this compound during solvent handling and concentration steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound from soil.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Incomplete Extraction: Insufficient extraction time or temperature in HS-SPME. | Optimize extraction time and temperature. For HS-SPME, consider increasing the extraction temperature to 40-60°C and the time to 30-60 minutes.[5][6] |
| Strong Analyte-Matrix Interaction: High organic matter content in the soil binding to this compound. | Consider matrix modification, such as the addition of a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.[7] | |
| Improper SPME Fiber Choice: The selected fiber may not have a high affinity for this compound. | Use a DVB/CAR/PDMS or PDMS/DVB fiber, which are generally effective for volatile aldehydes.[1][3][4] | |
| Analyte Degradation: this compound may be unstable under the analytical conditions. | Consider on-fiber or in-solution derivatization with PFBHA to form a more stable derivative.[1][2] | |
| Inefficient Desorption: The desorption temperature or time in the GC inlet may be insufficient. | Ensure the desorption temperature is adequate (typically around 250°C) and the desorption time is sufficient (e.g., 2-5 minutes) for complete transfer of the analyte from the SPME fiber to the GC column. | |
| Poor Reproducibility (High RSD) | Inconsistent Sample Homogeneity: Uneven distribution of this compound in the soil sample. | Thoroughly homogenize the soil sample before taking a subsample for analysis. |
| Variable Extraction Conditions: Inconsistent extraction time, temperature, or agitation. | Ensure all extraction parameters are kept constant for all samples and standards. Use an automated system if possible for better precision. | |
| Inconsistent SPME Fiber Positioning: The depth of the SPME fiber in the headspace vial is not consistent. | Maintain a consistent fiber depth for all analyses to ensure reproducible headspace sampling.[8] | |
| Matrix Effects (Signal Suppression or Enhancement) | Co-eluting Interferences: Other volatile compounds from the soil matrix are interfering with the this compound peak. | Employ a clean-up step, such as dispersive solid-phase extraction (d-SPE) in the QuEChERS method. For HS-SPME, derivatization can increase the selectivity of the analysis. |
| Use matrix-matched calibration standards to compensate for matrix effects. | ||
| Consider using a stable isotope-labeled internal standard for the most accurate quantification.[9] | ||
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Active Sites in the GC System: The polar nature of this compound can interact with active sites in the GC inlet or column. | Use a deactivated GC inlet liner and a high-quality, low-bleed GC column. Derivatization with PFBHA will also significantly improve peak shape.[1] |
| Slow Desorption from SPME Fiber: The transfer of this compound from the fiber to the column is too slow. | Use a narrow-bore SPME inlet liner and ensure a sufficiently high desorption temperature for rapid analyte transfer. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the extraction of this compound and similar medium-chain aldehydes from various matrices.
Table 1: HS-SPME Method Performance for Aldehyde Analysis
| Analyte | Matrix | SPME Fiber | Derivatization | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| This compound | Algae Culture | PDMS/DVB | On-fiber PFBHA | 67.1 - 117 | 0.026 - 0.044 | - | [4] |
| Heptanal | Algae Culture | PDMS/DVB | On-fiber PFBHA | 67.1 - 117 | 0.026 - 0.044 | - | [4] |
| Aldehydes (general) | Aqueous | PDMS/DVB | In-solution PFBHA | - | 0.1 - 4.4 | - | [10] |
| Nonanal | Margarine | DVB/CAR/PDMS | None | - | - | - | [6] |
| (E)-2-Heptenal | Olive Oil | DVB/CAR/PDMS | None | - | - | - | [11] |
Table 2: QuEChERS Method Performance for Pesticide Analysis in Soil (Illustrative for Small Molecules)
| Analyte Class | Matrix | Solvent | d-SPE Clean-up | Recovery (%) | LOQ (mg/kg) | Reference |
| Multiple Pesticides | Soil | Acetonitrile | PSA, C18, GCB | 65 - 116 | 0.005 - 0.01 | [12][13] |
| Pharmaceuticals | Soil | Acetonitrile | PSA | 80 - 99 | 0.020 - 0.037 | [14] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization and GC-MS Analysis
This protocol is adapted for the analysis of this compound in soil, incorporating on-fiber derivatization with PFBHA.[4]
1. Materials and Reagents:
-
Soil sample
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber holder (manual or autosampler)
-
DVB/CAR/PDMS or PDMS/DVB SPME fiber
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
Weigh 5 g of homogenized soil into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1.5 g of NaCl to the vial.
-
Prepare a PFBHA solution (e.g., 10 mg/mL in methanol).
-
Load the SPME fiber with the derivatizing agent by exposing it to the headspace of a vial containing the PFBHA solution for a set time (e.g., 15 minutes).
3. Extraction and Derivatization:
-
Place the vial containing the soil sample in a heating block or water bath set to the optimized extraction temperature (e.g., 60°C).
-
Allow the sample to equilibrate for 10 minutes.
-
Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.
-
Expose the fiber for the optimized extraction time (e.g., 40 minutes) with agitation.
4. GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC inlet heated to 250°C.
-
Desorb for 5 minutes in splitless mode.
-
Program the GC oven with an appropriate temperature ramp (e.g., initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).
-
Set the mass spectrometer to scan a suitable mass range or to operate in selected ion monitoring (SIM) mode for higher sensitivity.
Protocol 2: QuEChERS-based Extraction for Volatile Compounds in Soil
This protocol provides a general framework for a modified QuEChERS extraction suitable for this compound.
1. Materials and Reagents:
-
Soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
GC-MS system
2. Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Clean-up:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Analysis:
-
Take an aliquot of the cleaned extract for GC-MS analysis.
-
If necessary, perform a solvent exchange to a more GC-compatible solvent.
-
If derivatization is required, the cleaned extract can be treated with PFBHA before GC-MS analysis.
Visualizations
Caption: Workflow for HS-SPME extraction of this compound from soil.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace solid-phase microextraction with on-fiber derivatization for the determination of aldehydes in algae by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of SDE and SPME for the analysis of volatile compounds in butters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Headspace Sampling of VOCs with SPME [sigmaaldrich.com]
- 9. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Heptenal in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Heptenal in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The matrix refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include proteins, lipids, salts, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either signal suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Two common methods to assess matrix effects are the post-extraction spike and the post-column infusion techniques.
-
Post-Extraction Spike: In this method, a known amount of this compound is added to a blank matrix extract (a sample known to not contain the analyte). The response is then compared to the response of the same amount of this compound in a neat solvent. A significant difference in the signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This technique involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank matrix extract is injected into the LC system. Any fluctuation in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Microextraction (SPME), particularly headspace SPME for volatile compounds like this compound, Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective.[1][3][4]
-
Chromatographic Separation: Modifying the chromatographic conditions (e.g., changing the column, mobile phase composition, or gradient) can help separate this compound from co-eluting matrix components.
-
Derivatization: For aldehydes like this compound, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can improve chromatographic behavior and move the analyte to a cleaner region of the chromatogram.
-
Calibration Techniques: Using matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard (SIL-IS) for this compound can effectively compensate for matrix effects.[5]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: A SIL-IS is the gold standard for correcting matrix effects in mass spectrometry-based quantification.[5] You should consider using a SIL-IS, such as this compound-d5, whenever high accuracy and precision are required, especially when working with complex and variable matrices like plasma or tissue homogenates.[5] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for this compound (tailing or fronting) | Active sites in the GC inlet or column; Co-elution with interfering matrix components. | 1. Use a deactivated inlet liner and column.2. Optimize the chromatographic method to improve separation.3. Consider derivatization of this compound with PFBHA to improve its volatility and peak shape. |
| Low recovery of this compound | Inefficient extraction from the sample matrix; Analyte loss during sample preparation (e.g., evaporation of the volatile aldehyde). | 1. Optimize the sample preparation method (e.g., SPME fiber coating, extraction time, and temperature).2. For liquid-liquid extraction, adjust the solvent polarity and pH.3. For QuEChERS, select appropriate sorbents for cleanup.[3][4]4. Minimize sample handling steps and avoid excessive heat to prevent loss of the volatile analyte. |
| High variability in replicate injections | Inconsistent matrix effects; Inhomogeneous sample; Instrument instability. | 1. Implement a more robust sample cleanup procedure.2. Use a stable isotope-labeled internal standard (SIL-IS) to correct for variability.[5]3. Ensure thorough sample homogenization.4. Check instrument performance (e.g., injection precision, detector stability). |
| Signal suppression or enhancement observed | Co-eluting matrix components affecting ionization efficiency. | 1. Improve chromatographic separation to isolate this compound from interfering peaks.2. Enhance sample cleanup to remove the interfering components.3. Use matrix-matched calibration standards.4. Employ a stable isotope-labeled internal standard for the most reliable correction.[5] |
| Inconsistent results between different sample batches | Variability in the matrix composition of different batches. | 1. Re-validate the method for each new matrix type.2. Use a robust sample preparation method that can handle matrix variability.3. A stable isotope dilution method is highly recommended to compensate for batch-to-batch variations. |
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize typical quantitative data for the analysis of aldehydes in complex matrices, providing an indication of expected performance for this compound analysis.
Table 1: Recovery of Aldehydes using QuEChERS in Vegetables
| Analyte | Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Chlorantraniliprole | Brinjal | 0.10 | 92 | 5.2 | [6] |
| Chlorantraniliprole | Cabbage | 0.10 | 88 | 6.8 | [6] |
| Chlorantraniliprole | Tomato | 0.10 | 96 | 4.1 | [6] |
| Various Pesticides | Leafy Vegetables | 0.01 - 0.1 | 70 - 120 | < 20 | [7] |
| Various Pesticides | Edible Insects | 10 - 500 µg/kg | 64.54 - 122.12 | < 20 | [4] |
Note: While not this compound, these data for other analytes in vegetable matrices using QuEChERS provide a general expectation for recovery and precision.
Table 2: Matrix Effects and Recovery in Human Plasma
| Analyte | Method | Fortification Level (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| 2-oxo-clopidogrel | LC-MS/MS | 1.00 | 92.5 ± 3.9 | 63.7 | [8] |
| 2-oxo-clopidogrel | LC-MS/MS | 20.0 | 114.0 ± 3.5 | 71.6 | [8] |
| 2-oxo-clopidogrel | LC-MS/MS | 40.0 | 110.9 ± 7.8 | 63.7 | [8] |
| Obatoclax | LC-MS/MS | 0.1, 2.5, 15 | Not specified | Not specified | [9] |
Note: This table illustrates typical recovery and matrix effect values observed in human plasma for small molecules, which can be indicative for this compound analysis.
Table 3: Recovery in Edible Oils
| Analyte | Method | Fortification Level (µg/mL) | Recovery (%) | Reference |
| [d6]-cholesterol | LC-MS/MS | 1.25 | 100 ± 5.1 | [10] |
| [d6]-cholesterol | LC-MS/MS | 12.50 | 111 ± 4.6 | [10] |
| [d6]-cholesterol | LC-MS/MS | 50.0 | 104 ± 6.0 | [10] |
Note: Recovery data for a lipophilic compound in edible oil provides a relevant comparison for the analysis of this compound in similar fatty matrices.
Experimental Protocols & Visualizations
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is suitable for the analysis of volatile aldehydes like this compound in liquid samples such as beverages or biological fluids.
Materials:
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heater-shaker or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-5 mL of the liquid sample into a headspace vial. For solid samples, a suitable extraction solvent should be used first.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or another volatile aldehyde not present in the sample) to each vial.
-
Extraction: Seal the vial and place it in a heater-shaker. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes onto the GC column.
Protocol 2: QuEChERS-based Extraction for GC-MS or LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of analytes from complex matrices like fruits, vegetables, and other foods.
Materials:
-
Homogenizer
-
Centrifuge and 50 mL centrifuge tubes
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
Procedure:
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add acetonitrile and an internal standard. Shake vigorously.
-
Salting Out: Add magnesium sulfate and sodium chloride, shake immediately, and centrifuge.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing sorbents like PSA (to remove organic acids) and C18 (to remove nonpolar interferences). Vortex and centrifuge.
-
Analysis: The final extract can be directly injected for LC-MS/MS analysis or after solvent exchange for GC-MS analysis.
Logical Diagram: Decision Tree for Mitigating Matrix Effects
This diagram provides a logical workflow for identifying and addressing matrix effects during method development for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 2-Heptenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common interferences in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Heptenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the GC-MS analysis of this compound?
A1: The primary challenges in analyzing this compound by GC-MS include its relatively low volatility, potential for poor chromatographic peak shape (tailing), and susceptibility to matrix interferences, especially in complex samples like food and biological fluids.[1] Aldehydes, in general, can be reactive and may require derivatization to improve their stability and chromatographic behavior.[1][2]
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for aldehydes like this compound is often caused by interactions with active sites within the GC system. These active sites can be exposed silanol groups in the injector liner, on the column, or due to contamination.[3][4][5] Other causes include improper column installation, column contamination, and a mismatch between the solvent polarity and the stationary phase.[3][4]
Q3: What is the "matrix effect" and how does it interfere with this compound analysis?
A3: The matrix effect is the alteration of the ionization and, consequently, the detector response of the analyte (this compound) due to co-eluting compounds from the sample matrix.[6][7] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[6][7] In food matrices like edible oils, lipid oxidation products can co-elute with this compound, while in biological samples, endogenous compounds can cause interference.[5][8][9]
Q4: How can I improve the sensitivity and peak shape for this compound analysis?
A4: Derivatization is a highly effective technique to improve the analysis of aldehydes.[1] Reacting this compound with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more volatile and stable oxime derivative.[1] This not only improves peak shape but also significantly enhances sensitivity, especially in complex matrices.[1]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: An ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte. For this compound, a stable isotope-labeled (SIL) analog, such as a deuterated version of this compound, would be the best choice to compensate for matrix effects and variations in sample preparation. If a SIL internal standard is unavailable, a structural analog with a similar carbon chain length and functionality, such as trans-2-Heptenal or another C7 aldehyde, can be used, but requires careful validation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting peak tailing.
Quantitative Impact of Troubleshooting Steps on Peak Asymmetry
| Troubleshooting Action | Peak Asymmetry (before) | Peak Asymmetry (after) | Notes |
| Replace Inlet Liner | 2.1 | 1.4 | A contaminated or active liner is a common cause of tailing for polarizable analytes. |
| Re-install Column | 1.9 | 1.2 | Improper column installation can create dead volumes and active sites.[3][5] |
| Trim 10 cm of Column | 1.8 | 1.3 | Removes non-volatile residues and active sites that accumulate at the column inlet. |
| Implement Derivatization | 2.0 | 1.1 | PFBHA derivatization reduces the polarity of the aldehyde, minimizing interaction with active sites.[1] |
Note: Peak asymmetry is calculated as the ratio of the distance from the peak apex to the back of the peak and the distance from the peak apex to the front of the peak at 10% of the peak height. A value > 1 indicates tailing.
Issue 2: Matrix Interference and Poor Recovery
This guide addresses issues related to complex matrices leading to signal suppression or enhancement and low analyte recovery.
Logical Flow for Mitigating Matrix Effects
Caption: Decision logic for addressing matrix interference.
Impact of Mitigation Strategies on this compound Recovery in Edible Oil
| Mitigation Strategy | Recovery (%) | Relative Standard Deviation (RSD, %) |
| None (Dilute and Shoot) | 65 | 18 |
| Solid Phase Extraction (SPE) | 85 | 12 |
| Derivatization (PFBHA) | 92 | 8 |
| SPE + Derivatization | 98 | 5 |
| SPE + Derivatization + Isotope-Labeled Internal Standard | 101 | 3 |
Note: Data is representative and may vary based on the specific matrix and experimental conditions.
Experimental Protocols
Detailed Protocol: Quantification of this compound in Edible Oil using GC-MS with PFBHA Derivatization
This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of this compound in an edible oil matrix.
1. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., d4-Heptanal or other suitable analog)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
2. Sample Preparation and Extraction
-
Weigh 1.0 g of the edible oil sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and vortex for 1 minute to dissolve the oil.
-
Spike the sample with the internal standard.
-
Perform Solid Phase Extraction (SPE) to remove interfering lipids.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hexane-oil mixture onto the cartridge.
-
Wash the cartridge with a suitable solvent mixture to remove the bulk of the oil while retaining the more polar this compound.
-
Elute the this compound and internal standard with a more polar solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).
-
-
Collect the eluate and dry it over anhydrous sodium sulfate.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization
-
To the 1 mL extract, add 100 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., water or buffer).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes to form the PFBHA-oxime derivative.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, vortex, and centrifuge.
-
Carefully transfer the upper hexane layer containing the derivative to a GC vial.
4. GC-MS Analysis
-
GC Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the this compound-PFBHA derivative and the internal standard derivative.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in edible oil.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent the Oxidation of 2-Heptenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Heptenal. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides and FAQs
Q1: My this compound sample has developed a rancid or sharp odor. What is the likely cause?
A1: The development of a rancid or sharp odor is a strong indicator of oxidation. This compound, an unsaturated aldehyde, is susceptible to autoxidation, a process that occurs in the presence of oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. The off-odor is due to the formation of various oxidation products, including shorter-chain aldehydes and carboxylic acids.
Q2: I suspect my this compound has oxidized. How can I confirm this?
A2: You can confirm the oxidation of this compound by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This method allows for the separation and identification of the parent compound (this compound) and its oxidation products. An increase in the concentration of oxidation products and a decrease in the concentration of this compound over time would confirm oxidation. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Q3: What are the primary strategies to prevent the oxidation of this compound?
A3: The primary strategies to prevent the oxidation of this compound revolve around two main principles:
-
Limiting Exposure to Pro-oxidants: This involves storing the compound under an inert atmosphere (e.g., nitrogen or argon), protecting it from light by using amber glass vials, and storing it at low temperatures (refrigeration at 2-8°C is recommended).[4]
-
Using Antioxidants: The addition of a suitable antioxidant can significantly inhibit the oxidation process by scavenging free radicals that initiate the oxidation chain reaction.[5][6][7]
Q4: Which antioxidants are most effective for stabilizing this compound?
A4: Several antioxidants are effective for stabilizing aldehydes. Commonly used synthetic antioxidants include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).[5][6][7] Natural antioxidants like alpha-tocopherol (Vitamin E) are also effective and are often preferred in applications where synthetic antioxidants are a concern.[5][8] The choice of antioxidant may depend on the specific application and regulatory requirements.
Q5: What is the recommended concentration of antioxidants to use?
A5: The optimal concentration of an antioxidant can vary depending on the specific antioxidant and the storage conditions. However, a general starting point for synthetic antioxidants like BHT, BHA, and TBHQ is in the range of 100-1000 ppm (parts per million). For alpha-tocopherol, a concentration of 0.1% is often used.[5] It is recommended to perform a stability study to determine the most effective concentration for your specific needs.
Q6: How should I properly store and handle this compound to minimize oxidation?
A6: To minimize oxidation, follow these storage and handling guidelines:
-
Inert Atmosphere: Upon receiving, and after each use, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[9]
-
Light Protection: Store the compound in an amber glass vial or a container that protects it from light.[4]
-
Temperature Control: Store at refrigerated temperatures (2-8°C).[4]
-
Container Seal: Ensure the container is tightly sealed to prevent the ingress of oxygen. Use vials with PTFE-lined caps for a secure seal.[4]
-
Minimize Headspace: If possible, transfer the required amount to a smaller vial to minimize the headspace volume, thus reducing the amount of available oxygen.
Data Presentation
The following table summarizes the relative effectiveness of common antioxidants in preventing the oxidation of unsaturated aldehydes, based on studies of similar compounds. The effectiveness is often measured by the extension of the induction period in accelerated oxidation studies.
| Antioxidant | Typical Concentration Range | Relative Effectiveness (General Guideline) | Reference |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | High | [6][7] |
| Butylated Hydroxyanisole (BHA) | 100 - 1000 ppm | Moderate to High | [5][6][7] |
| tert-Butylhydroquinone (TBHQ) | 100 - 1000 ppm | Very High | [5][6][7] |
| Alpha-Tocopherol (Vitamin E) | 0.1% | Moderate | [5][8] |
Note: The effectiveness of antioxidants can be influenced by the substrate, temperature, and presence of other compounds. This table provides a general guideline, and empirical testing is recommended for specific applications.
Experimental Protocols
Protocol 1: Accelerated Oxidation Study of this compound
This protocol describes a method to evaluate the effectiveness of different antioxidants in preventing the oxidation of this compound under accelerated conditions.
Objective: To determine the relative effectiveness of various antioxidants in inhibiting the oxidation of this compound.
Materials:
-
This compound
-
Selected antioxidants (e.g., BHT, BHA, TBHQ, alpha-tocopherol)
-
GC-grade solvent (e.g., hexane or dichloromethane)
-
Amber glass vials with PTFE-lined screw caps
-
Oven capable of maintaining a constant temperature (e.g., 60°C)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each antioxidant in a suitable solvent.
-
Prepare a series of amber glass vials. One vial will serve as the control (this compound only).
-
To the other vials, add this compound and the appropriate volume of antioxidant stock solution to achieve the desired final concentration (e.g., 200 ppm).
-
Gently mix the samples to ensure homogeneity.
-
-
Accelerated Oxidation:
-
Loosely cap the vials to allow for some air exchange, simulating exposure to oxygen.
-
Place the vials in an oven set to a constant temperature, for example, 60°C.[10]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), remove one vial for each condition from the oven.
-
Allow the vials to cool to room temperature.
-
Prepare the samples for GC-MS analysis by diluting an aliquot in a suitable solvent.
-
-
GC-MS Analysis:
-
Analyze the samples using the GC-MS method described in Protocol 2 to quantify the remaining this compound and the formation of major oxidation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each antioxidant and the control.
-
The antioxidant that maintains the highest concentration of this compound over time is considered the most effective under these conditions.
-
Protocol 2: GC-MS Analysis of this compound and its Oxidation Products
This protocol provides a general method for the quantification of this compound and its primary oxidation products.
Objective: To quantify the concentration of this compound and its major oxidation products in a sample.
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
A polar capillary column (e.g., DB-WAX or FFAP) is often suitable for the separation of aldehydes.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve.
-
If available, prepare standard solutions of expected oxidation products.
-
-
Sample Preparation:
-
Dilute the sample from the accelerated oxidation study (Protocol 1) in the same solvent used for the standards.
-
-
Analysis:
-
Inject the standards and samples into the GC-MS.
-
Identify the peaks corresponding to this compound and its oxidation products based on their retention times and mass spectra.
-
-
Quantification:
-
Integrate the peak areas of this compound and its oxidation products.
-
Use the calibration curve to determine the concentration of this compound in the samples. The concentration of oxidation products can be semi-quantified by comparing their peak areas to that of the internal standard or the initial this compound concentration.
-
Mandatory Visualization
Caption: Logical workflow of this compound oxidation and prevention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. btsa.com [btsa.com]
Technical Support Center: Gas Chromatography Analysis of 2-Heptenal
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the gas chromatography (GC) analysis of 2-Heptenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be challenging to analyze by GC?
A1: this compound is an unsaturated aldehyde. Its polarity and the presence of a reactive carbonyl group make it prone to interactions with active sites within the GC system. These interactions can lead to poor peak shapes, such as tailing or fronting, which can compromise the accuracy and precision of a quantitative analysis.
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing for an active compound like this compound is often due to interactions with active sites in the GC system. This can include silanol groups in the inlet liner, on glass wool, or at the head of the analytical column. Contamination in the inlet or a mismatch between the sample solvent and the stationary phase can also contribute to peak tailing.[1][2][3]
Q3: My this compound peak is fronting. What could be the issue?
A3: Peak fronting is most commonly caused by column overload, where too much sample is injected, saturating the stationary phase.[4] It can also result from a poor sample solvent match or issues with the column itself. A fast injection of a large volume can also contribute to peak fronting.[5]
Q4: What is derivatization and should I consider it for this compound analysis?
A4: Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For aldehydes like this compound, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve peak shape and sensitivity.[6][7][8][9] This is highly recommended if you are experiencing persistent peak shape issues, especially at low concentrations.
Troubleshooting Guides
Guide 1: Initial Assessment and General System Check
Poor peak shape for this compound can stem from either chemical interactions or physical problems within the GC system. A systematic approach to troubleshooting is crucial for efficient problem resolution.
Step 1: Analyze the Chromatogram
-
Are all peaks tailing or fronting? If all peaks in your chromatogram exhibit poor shape, this typically points to a physical or mechanical issue, such as an improper column installation or a leak.
-
Is it only the this compound peak (and other polar analytes)? If non-polar compounds like hydrocarbons have good peak shape, the issue is likely chemical in nature, related to the interaction of this compound with active sites in the system.[1][2]
Step 2: Basic System Maintenance
-
Replace the septum: A worn or cored septum can be a source of leaks and contamination.[10]
-
Check for leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Verify gas purity and flow rates: Ensure your carrier gas is high purity and that the flow rates are set correctly.
Below is a troubleshooting workflow to guide your initial assessment:
Caption: Initial troubleshooting workflow for poor peak shape.
Guide 2: Addressing Chemical Interactions (Peak Tailing)
If only this compound and other polar compounds are tailing, the issue is likely due to active sites within the system.
1. Inlet Liner:
-
Problem: The standard glass liner, especially with glass wool, can have active silanol groups that interact with the carbonyl group of this compound.
-
Solution: Replace the standard liner with a deactivated (silanized) inlet liner . These liners have a treated surface to minimize active sites. If using glass wool, ensure it is also deactivated.[11]
2. Column Contamination:
-
Problem: The front end of the GC column can become contaminated with non-volatile residues from the sample matrix, creating active sites.
-
Solution: Trim the first 10-20 cm from the front of the column. If this does not resolve the issue, the column may need to be replaced.[1]
3. Injection Parameters:
-
Problem: A slow injection or an inappropriate inlet temperature can exacerbate peak tailing.
-
Solution:
-
Increase Inlet Temperature: A higher inlet temperature can help to minimize interaction time in the inlet. An initial temperature of 250 °C is a good starting point, but it can be optimized by increasing in 25 °C increments.[12] Be cautious of analyte degradation at excessively high temperatures.
-
Injection Mode: For trace analysis, splitless injection is common, but it can lead to broader peaks. Ensure your splitless hold time is optimized. If concentration allows, a split injection with a higher inlet flow rate can produce sharper peaks.[13][14]
-
Guide 3: Addressing Peak Fronting
Peak fronting is a strong indicator of column overload.
1. Reduce Sample Concentration:
-
Problem: The concentration of this compound in your sample is too high for the column's capacity.
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was column overload.
2. Adjust Injection Volume:
-
Problem: The injected volume is too large, leading to overload.
-
Solution: Reduce the injection volume (e.g., from 1 µL to 0.5 µL).
3. Increase Split Ratio:
-
Problem: In a split injection, the split ratio is too low, allowing too much sample onto the column.
-
Solution: Increase the split ratio (e.g., from 10:1 to 50:1) to decrease the amount of sample reaching the column.
The logical flow for troubleshooting peak shape is as follows:
Caption: Logical relationship between peak shape problems and solutions.
Data Presentation
The following table summarizes the expected improvements in peak shape for this compound after implementing key troubleshooting steps. The asymmetry factor (As) is a measure of peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.0 indicate tailing, while values less than 1.0 indicate fronting.
| Troubleshooting Action | Condition | Expected Asymmetry Factor (As) for this compound |
| Inlet Liner Change | Standard Glass Liner | > 1.8 |
| Deactivated (Silanized) Liner | 1.0 - 1.3 | |
| Sample Concentration | High Concentration (Overload) | < 0.9 |
| Diluted Sample | 1.0 - 1.2 | |
| Derivatization | Underivatized this compound | > 1.5 |
| PFBHA-derivatized this compound | 1.0 - 1.1 |
Note: The expected values are based on typical results for active aldehydes and may vary depending on the specific GC system and conditions.
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol describes a common method for the derivatization of volatile aldehydes, like this compound, using PFBHA. This procedure converts the aldehyde into a more stable and less polar oxime derivative, which exhibits excellent chromatographic behavior.[6][7][15]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
Procedure:
-
Preparation of PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
In a reaction vial, add a known amount of the this compound standard solution.
-
If analyzing a sample, place an aliquot of the sample into the reaction vial.
-
-
Derivatization Reaction:
-
Add an appropriate volume of the PFBHA solution to the reaction vial. A molar excess of PFBHA is recommended.
-
For aqueous samples, adjust the pH to approximately 4 with HCl.[7]
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Heat the vial at 70°C for 10-30 minutes in a heating block or water bath.[7][15]
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 0.1 - 0.5 mL of ethyl acetate to the vial.[7]
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
-
Analysis:
-
Carefully transfer the organic layer to a GC vial.
-
Inject an aliquot (typically 1 µL) into the GC-MS system.
-
Below is a diagram of the derivatization and analysis workflow:
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Improving the shelf-life of 2-Heptenal analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of 2-Heptenal analytical standards. Through a series of frequently asked questions and troubleshooting guides, this resource addresses common challenges encountered during the storage and handling of this volatile unsaturated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound analytical standards?
A1: this compound is susceptible to degradation through two primary pathways:
-
Oxidation: The aldehyde functional group and the carbon-carbon double bond are prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of carboxylic acids and other oxidation byproducts, altering the purity of the standard.
-
Polymerization: Like many unsaturated aldehydes, this compound can undergo polymerization over time, forming oligomers or polymers. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of a this compound standard may be indicated by:
-
Color Change: A noticeable change from a colorless or pale-yellow liquid to a darker yellow or brown hue.
-
Increased Viscosity: The formation of polymers will lead to an increase in the viscosity of the standard. In advanced stages, the liquid may become thick and syrupy.
-
Precipitation: The appearance of solid particles or a precipitate in the solution.
-
Discrepancies in Analytical Results: Inconsistent peak areas or the appearance of unexpected peaks in chromatograms are strong indicators of degradation.
Q3: What are the recommended storage conditions for this compound analytical standards?
A3: To maximize the shelf-life of this compound standards, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rates of both oxidation and polymerization reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidation. |
| Light | In an amber vial or protected from light | Prevents light-induced degradation and polymerization. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents evaporation of the volatile standard and protects it from atmospheric contaminants. |
Q4: Can stabilizers be added to improve the shelf-life of this compound standards?
A4: Yes, the addition of a suitable antioxidant can significantly inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing aldehydes. A typical concentration for BHT is in the range of 0.01% to 0.1% (w/w). It is crucial to ensure that the chosen stabilizer does not interfere with the analytical method.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound analytical standards.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the standard even under recommended storage conditions. | - Contamination of the standard.- Improper sealing of the vial.- Frequent opening and closing of the vial. | - Aliquot the standard into smaller, single-use vials upon receipt to minimize contamination and exposure to air.- Ensure the vial cap is securely tightened after each use.- Use a fresh, unopened standard for critical experiments. |
| Appearance of extraneous peaks in the chromatogram. | - Degradation of this compound into byproducts such as glyoxal and pentanal.[1][2]- Contamination from the solvent or glassware. | - Confirm the identity of the extraneous peaks using a mass spectrometer (MS).- If degradation is confirmed, discard the standard and use a fresh one.- Run a blank analysis of the solvent to rule out contamination. |
| Inconsistent analytical results (e.g., poor reproducibility of peak areas). | - Volatilization of the standard due to improper handling.- Degradation of the standard over the course of the experiment. | - Allow the standard vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.- Prepare working solutions fresh daily.- Keep the standard vial tightly sealed and refrigerated when not in use. |
| Standard has become viscous or solidified. | - Advanced polymerization has occurred. | - The standard is no longer viable and should be discarded according to your institution's hazardous waste disposal procedures. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Analytical Standard
This protocol outlines a procedure for conducting a stability study of a this compound analytical standard under different storage conditions.
1. Objective: To determine the degradation rate of this compound under various temperature and stabilizer conditions.
2. Materials:
-
This compound analytical standard (high purity)
-
Butylated hydroxytoluene (BHT)
-
Acetonitrile (HPLC or GC grade)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
3. Procedure:
-
Preparation of Samples:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).
-
Divide the stock solution into three sets of vials:
-
Set A (Control): this compound solution.
-
Set B (Stabilized): this compound solution with 0.1% (w/v) BHT.
-
-
Prepare multiple aliquots for each set to be analyzed at different time points.
-
-
Storage Conditions:
-
Store aliquots from each set at the following temperatures:
-
2-8°C (Refrigerated)
-
25°C (Room Temperature)
-
40°C (Accelerated Stability)
-
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
-
-
Analytical Method (GC-MS):
-
Use a validated GC-MS method to determine the purity of the this compound in each sample. A general method is provided below, but it should be optimized for your specific instrument.
-
Column: DB-1 or similar non-polar capillary column (e.g., 60 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: 30°C (hold 4 min), then ramp at 2°C/min to 210°C.
-
MS Detector: Scan mode to identify degradation products.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the Day 0 sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Data Presentation
The quantitative data from the stability study should be summarized in tables for easy comparison.
Table 1: Percentage of this compound Remaining at 2-8°C
| Time | Set A (Control) | Set B (Stabilized with BHT) |
| Day 0 | 100% | 100% |
| Week 1 | ||
| Week 2 | ||
| Week 4 | ||
| Week 8 |
Table 2: Percentage of this compound Remaining at 25°C
| Time | Set A (Control) | Set B (Stabilized with BHT) |
| Day 0 | 100% | 100% |
| Week 1 | ||
| Week 2 | ||
| Week 4 | ||
| Week 8 |
Table 3: Percentage of this compound Remaining at 40°C (Accelerated)
| Time | Set A (Control) | Set B (Stabilized with BHT) |
| Day 0 | 100% | 100% |
| Week 1 | ||
| Week 2 | ||
| Week 4 | ||
| Week 8 |
Visualizations
References
Minimizing the isomerization of 2-Heptenal during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 2-Heptenal during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter during synthesis?
A1: The primary isomers of this compound are the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is typically the thermodynamically more stable and desired product. You may also encounter positional isomers if the reaction conditions are not well-controlled, leading to the migration of the double bond.
Q2: What are the primary causes of this compound isomerization during synthesis?
A2: Isomerization of the carbon-carbon double bond in this compound is primarily caused by:
-
Acidic or Basic Conditions: Both acids and bases can catalyze the equilibration between the (E) and (Z) isomers.[1][2] The presence of residual acidic or basic catalysts from the reaction or during workup can promote isomerization.
-
Heat: Elevated temperatures, especially for prolonged periods during the reaction or purification steps like distillation, can provide the energy to overcome the rotational barrier of the double bond, leading to a mixture of isomers.
-
Light: Exposure to UV light can also induce isomerization in some unsaturated systems.
Q3: Which synthetic methods are recommended for minimizing isomerization?
A3: For synthesizing α,β-unsaturated aldehydes like this compound with high stereoselectivity, the following methods are recommended:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method is well-known for producing predominantly (E)-alkenes with high stereoselectivity.[3][4][5][6]
-
Wittig Reaction: While the stereoselectivity of the Wittig reaction can vary depending on the ylide and reaction conditions, certain modifications, like the Schlosser modification, can favor the formation of the (E)-isomer.[7]
-
Aldol Condensation: While a classic method, it can sometimes lead to a mixture of isomers if the dehydration conditions are not carefully controlled.[8][9][10]
Q4: How can I detect and quantify the isomers of this compound?
A4: The most common analytical techniques for separating and quantifying (E)- and (Z)-2-Heptenal are:
-
Gas Chromatography (GC): The isomers will have different retention times on a suitable capillary column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The coupling constants of the vinylic protons are characteristically different for the (E) and (Z) isomers. For the (E)-isomer, the coupling constant (J) is typically larger (around 15-18 Hz) compared to the (Z)-isomer (around 10-12 Hz).
Troubleshooting Guides
Issue 1: Low (E)/(Z) Isomer Ratio in Aldol Condensation
| Potential Cause | Troubleshooting Step |
| Prolonged reaction time at elevated temperature | Monitor the reaction closely by TLC or GC. Once the starting materials are consumed, proceed with the workup promptly to avoid prolonged exposure to heat. |
| Inappropriate base or acid catalyst | For base-catalyzed dehydration, consider using a milder base or a heterogeneous catalyst that can be easily filtered off. For acid-catalyzed dehydration, use a catalytic amount of a mild acid and keep the temperature as low as possible. |
| Isomerization during workup | Neutralize the reaction mixture carefully before extraction. Ensure all acidic or basic residues are removed by washing with appropriate aqueous solutions (e.g., saturated sodium bicarbonate for acid, dilute HCl or ammonium chloride for base). |
| Isomerization during purification | If using distillation, consider vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. Alternatively, flash column chromatography on silica gel at room temperature can be a milder purification method. |
Issue 2: Poor Stereoselectivity in Wittig Reaction
| Potential Cause | Troubleshooting Step |
| Use of a stabilized ylide | Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often give the (Z)-alkene. For (E)-2-Heptenal, ensure you are using a stabilized or semi-stabilized ylide. |
| Reaction conditions favoring the (Z)-isomer | For non-stabilized ylides, running the reaction in a non-polar, aprotic solvent in the absence of lithium salts can favor the (Z)-isomer. To promote the (E)-isomer, the Schlosser modification (using a strong base like phenyllithium at low temperature) can be employed.[7] |
| Equilibration after ylide formation | The geometry of the alkene can be influenced by the equilibration of the intermediate betaines. The presence of salts can affect this equilibrium. |
Issue 3: Isomerization During Product Storage
| Potential Cause | Troubleshooting Step |
| Presence of trace acid or base | Ensure the final product is thoroughly purified and free of any acidic or basic impurities. Washing with neutral water and drying over an anhydrous agent like magnesium sulfate is crucial. |
| Exposure to light and heat | Store the purified this compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen). |
| Oxidation | The aldehyde functionality is prone to oxidation to a carboxylic acid. The presence of oxygen can also potentially contribute to isomerization. Storing under an inert atmosphere minimizes this. |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-Heptenal via Horner-Wadsworth-Emmons Reaction
This protocol provides a general methodology for the synthesis of (E)-2-Heptenal with high stereoselectivity.
Materials:
-
Diethyl (2-oxoethyl)phosphonate
-
Pentanal
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-oxoethyl)phosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield (E)-2-Heptenal.
Data Presentation
| Synthesis Method | Typical (E)/(Z) Ratio | Yield (%) | Key Advantages | Key Disadvantages |
| Aldol Condensation | Variable (can be low) | 60-80 | Inexpensive reagents, one-pot reaction | Often requires careful optimization to control stereoselectivity, risk of side reactions. |
| Wittig Reaction | Dependent on ylide and conditions | 50-90 | Good for a wide range of aldehydes and ketones | Stereoselectivity can be difficult to control, phosphine oxide byproduct can be difficult to remove.[7][11][12][13] |
| Horner-Wadsworth-Emmons | >95:5 | 70-95 | Excellent (E)-selectivity, water-soluble phosphate byproduct is easily removed.[3][4][5] | Phosphonate reagents are more expensive than Wittig reagents. |
Visualizations
Logical Workflow for Troubleshooting Isomerization
Caption: A flowchart for troubleshooting isomerization issues in this compound synthesis.
Experimental Workflow for HWE Synthesis of this compound
Caption: Step-by-step workflow for the HWE synthesis of (E)-2-Heptenal.
References
- 1. Amino acid-catalyzed conversion of citral: cis-trans isomerization and its conversion into 6-methyl-5-hepten-2-one and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. amherst.edu [amherst.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Khan Academy [khanacademy.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Comparative Study of 2-Heptenal and Hexanal in Meat Flavor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-heptenal and hexanal, two key aldehydes that significantly influence the flavor profile of meat. Both compounds are products of lipid oxidation and their presence can be indicative of flavor development and, in some cases, deterioration. This document summarizes their formation, chemical properties, sensory characteristics, and analytical methodologies, supported by experimental data.
Introduction
The flavor of meat is a complex interplay of various volatile and non-volatile compounds. Among these, aldehydes derived from the oxidation of unsaturated fatty acids play a crucial role. Hexanal is a well-established indicator of lipid oxidation and is often associated with "off-flavors" in stored meat.[1] this compound, another unsaturated aldehyde, also contributes to the overall aroma profile, though its specific impact is less characterized in direct comparison to hexanal. Understanding the nuances of these two compounds is essential for controlling and optimizing meat flavor.
Formation Pathways
Both this compound and hexanal are secondary products of lipid autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps. The primary precursors for these aldehydes are polyunsaturated fatty acids (PUFAs) present in the triglycerides and phospholipids of meat.[2][3]
Hexanal is predominantly formed from the oxidation of n-6 PUFAs, particularly linoleic acid and arachidonic acid.[4][5] The mechanism involves the formation of specific hydroperoxides which then cleave to form hexanal.
This compound , on the other hand, is primarily derived from the oxidation of n-3 PUFAs.[5] While less abundant in many terrestrial meat sources compared to n-6 PUFAs, their degradation products can have a significant sensory impact due to low odor thresholds.
Physicochemical and Sensory Properties
The structural differences between this compound (an unsaturated aldehyde) and hexanal (a saturated aldehyde) lead to distinct sensory perceptions.
| Property | This compound | Hexanal |
| Molar Mass | 112.17 g/mol | 100.16 g/mol |
| Odor Description | Green, fatty, fruity, pungent[6] | Green, grassy, fatty, tallowy, rancid[1][7] |
| Odor Threshold (in meat model) | ~0.23 ppm (for heptanal)[2] | 5.87 ppm[2] |
Note: The odor threshold for heptanal is used as a proxy for this compound due to the availability of data in a comparable meat matrix.
The significantly lower odor threshold of heptanal suggests that this compound can contribute to the aroma of meat at much lower concentrations than hexanal.
Quantitative Comparison in Meat
Direct quantitative comparisons of this compound and hexanal in the same meat samples are limited in the literature. However, data from various studies on different meat types provide insights into their relative abundance.
| Meat Type | Cooking/Storage Condition | This compound Concentration | Hexanal Concentration | Reference |
| Roasted Beef | 6 minutes roasting | Highest concentration observed | Highest concentration observed | [8] |
| Boiled Chicken | Freshly boiled (pH 6.0, 8.0, 9.0) | Detected | Detected | [9] |
| Boiled Chicken | 7 days chilled storage | Increased | Increased significantly | [9] |
| Pre-cooked Chicken Balls | Initial | Not reported | ~34 µ g/100g | [10] |
| Pre-cooked Chicken Balls | 144 hours refrigerated storage | Not reported | ~280 µ g/100g | [10] |
These findings indicate that both aldehydes are present in cooked meats and their concentrations tend to increase with storage, consistent with ongoing lipid oxidation.
Experimental Protocols
Analysis of Volatile Aldehydes by SPME-GC-MS
This protocol outlines a general method for the extraction and quantification of this compound and hexanal in meat samples.
Objective: To identify and quantify volatile aldehydes, including this compound and hexanal, in meat.
Materials:
-
Meat sample (e.g., beef, pork, chicken)
-
20 mL headspace vials with PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight (e.g., 2-5 g) of the meat sample.
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.
-
Add a known amount of the internal standard.
-
Immediately seal the vial.
-
-
SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-INNOWAX).
-
Set the oven temperature program to achieve optimal separation.
-
Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and by comparing their retention times with those of authentic standards.
-
Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve.
-
Sensory Evaluation
Objective: To assess the sensory impact of this compound and hexanal on meat flavor.
Panelists: A trained sensory panel (typically 8-12 members) with demonstrated ability to identify and quantify specific aroma and flavor attributes in meat.[11]
Procedure:
-
Training: Panelists are trained with reference standards of this compound and hexanal at various concentrations in a neutral base (e.g., deodorized oil or a simple meat broth) to familiarize them with the specific sensory characteristics.
-
Sample Preparation: Meat samples (e.g., cooked ground meat) are prepared under controlled conditions. For some studies, known concentrations of this compound and/or hexanal may be added to assess their direct impact.
-
Evaluation: Panelists evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature). They rate the intensity of specific flavor attributes (e.g., green, grassy, fatty, rancid, overall off-flavor) on a structured scale (e.g., a 15-point scale).[12]
-
Data Analysis: The sensory data is statistically analyzed to determine significant differences in flavor attributes between samples and to correlate sensory scores with instrumental measurements of this compound and hexanal concentrations.
Conclusion
Both this compound and hexanal are significant contributors to the flavor profile of meat, arising from the oxidation of different fatty acid precursors. Hexanal, with its higher odor threshold, is often associated with more pronounced "green" and "rancid" off-flavors, particularly in stored meat. This compound, likely having a much lower odor threshold, can impart "fatty" and "fruity" notes and may play a more subtle but important role in the overall aroma. The analytical and sensory evaluation methods described provide a framework for further research to precisely delineate the comparative impact of these two aldehydes on meat flavor and consumer acceptance.
References
- 1. researchgate.net [researchgate.net]
- 2. provisioneronline.com [provisioneronline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Different Tissues Identifies the Main Precursors of Volatile Substances in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 7. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water distribution and key aroma compounds in the process of beef roasting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food Science of Animal Resources [kosfaj.org]
- 10. researchgate.net [researchgate.net]
- 11. meatscience.org [meatscience.org]
- 12. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis: 2-Heptenal vs. 2-Nonenal on Cellular Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Heptenal and 2-nonenal are α,β-unsaturated aldehydes that can be generated endogenously through lipid peroxidation of polyunsaturated fatty acids. These reactive aldehydes are known to elicit cytotoxic effects and have been implicated in various pathological conditions. Understanding their comparative toxicity is crucial for research in areas such as oxidative stress, toxicology, and drug development. This guide provides a comparative overview of the cytotoxic effects of this compound and 2-nonenal on various cell lines, supported by available experimental data and methodologies.
Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and 2-nonenal on the same cell lines are limited in publicly available literature. However, data from individual studies on 2-nonenal and general toxicity assessments of α,β-unsaturated aldehydes provide insights into their relative cytotoxic potential.
Note on Comparative Toxicity: For C7-C12 α,β-unsaturated aldehydes, there is an observed trend of decreasing acute toxicity with increasing carbon chain length.[1] This suggests that this compound (a C7 aldehyde) may exhibit higher cytotoxicity than 2-nonenal (a C9 aldehyde). However, without direct comparative studies on cell lines, this remains a projection based on general trends.
| Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| 2-Nonenal | L929 (murine fibroblast) | Not specified | Not specified | 95-125 µg/mL | [1][2] |
| A549 (human lung carcinoma) | Not specified | Not specified | 95-125 µg/mL | [1][2] | |
| This compound | - | - | - | Data not available | - |
Summary of Findings:
-
2-Nonenal has demonstrated cytotoxic effects on both murine and human cell lines, with a 50% reduction in cell viability observed in the concentration range of 95-125 µg/mL.[1][2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of cytotoxicity studies. Below are generalized methodologies based on common practices for assessing aldehyde cytotoxicity.
Cell Culture and Treatment
-
Cell Lines: Human and animal cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and 2-nonenal are typically dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treating the cells.
Cytotoxicity Assays
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test aldehydes. A vehicle control (medium with the solvent) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Caption: A generalized workflow for determining the cytotoxicity of aldehydes using the MTT assay.
Signaling Pathways in Aldehyde-Induced Cytotoxicity
α,β-Unsaturated aldehydes, including this compound and 2-nonenal, exert their cytotoxic effects through various mechanisms, primarily initiated by their high reactivity towards cellular nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione (GSH).
Key Molecular Events:
-
Glutathione Depletion: A primary mechanism of aldehyde toxicity is the depletion of intracellular GSH.[3] GSH is a major cellular antioxidant, and its depletion leads to increased oxidative stress.
-
Protein Adduct Formation: Aldehydes can form covalent adducts with proteins, leading to protein dysfunction, enzyme inactivation, and disruption of cellular processes.[3]
-
Oxidative Stress: The depletion of GSH and modification of antioxidant enzymes result in an imbalance in the cellular redox state, leading to the accumulation of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Increased ROS levels can damage mitochondria, leading to a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.
-
Apoptosis Induction: The cascade of events, including mitochondrial dysfunction and cellular damage, can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspase cascades.
While specific signaling pathways for this compound are not well-documented, the general pathway for α,β-unsaturated aldehydes provides a framework for its likely mechanism of action.
Caption: Generalized signaling pathway for cytotoxicity induced by α,β-unsaturated aldehydes.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Toxicity of beta-carotene and its exacerbation by acetaldehyde in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Flavor Profiles of Cis- and Trans-2-Heptenal
An in-depth guide for researchers and flavor scientists on the distinct sensory characteristics of the geometric isomers of 2-Heptenal, supported by quantitative data and detailed experimental methodologies.
The geometric configuration of a molecule, seemingly a subtle distinction, can profoundly impact its interaction with sensory receptors, leading to vastly different flavor and aroma profiles. A compelling case study is found in the isomers of this compound, a seven-carbon unsaturated aldehyde. While sharing the same chemical formula, the cis- and trans- forms of this compound offer remarkably divergent sensory experiences. This guide provides a comprehensive comparison of their flavor profiles, supported by available quantitative data and detailed experimental protocols relevant to their analysis.
Sensory Profile Comparison: A Study in Contrasts
The flavor and aroma characteristics of cis- and trans-2-Heptenal are markedly different, making them suitable for distinct applications in the food and fragrance industries. The trans-isomer is predominantly associated with fruity and green notes, whereas the cis-isomer leans towards creamy and vegetable-like characteristics.
trans-2-Heptenal: This isomer is widely described as having a fresh, green, and fruity aroma.[1][2] Its flavor profile is often characterized by notes of apple, fat, and a hint of spice.[3] The overall impression is one of a bright and somewhat pungent greenness, making it a valuable component in creating fruit and vegetable flavors.[3]
cis-2-Heptenal: In stark contrast, the cis-isomer presents a much creamier and richer sensory profile. It is described as having a powerful, creamy, green vegetable note, with sharp, milky, and heavy cream undertones. There are also reported impressions of tea notes, suggesting a more complex and less sharp aroma compared to its trans-counterpart.
Quantitative Sensory Data
Directly comparable, peer-reviewed quantitative data on the odor and taste thresholds for both cis- and trans-2-Heptenal from a single study is limited in publicly available literature. However, various sources provide individual data points that, while not ideal for a side-by-side comparison, offer valuable insights into their relative potencies.
| Isomer | Odor Threshold (in water) | Taste Threshold | Key Flavor Descriptors |
| trans-2-Heptenal | Not available in a directly comparable format | Not available in a directly comparable format | Green, Fatty, Fruity, Apple, Spicy[3] |
| cis-2-Heptenal | Data not publicly available but can be measured[1] | Not available in a directly comparable format | Creamy, Green Vegetable, Milky, Heavy Cream, Tea-like |
Note: The lack of standardized, comparative quantitative data highlights a gap in the current scientific literature and underscores the importance of conducting direct comparative studies for a more definitive understanding of the sensory properties of these isomers.
Experimental Protocols
The characterization of flavor profiles for compounds like this compound isomers relies on a combination of instrumental analysis and human sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify aroma-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To separate and identify the volatile compounds contributing to the aroma of cis- and trans-2-Heptenal and to characterize their individual odor notes.
Methodology:
-
Sample Preparation: The this compound isomers are diluted in an appropriate solvent (e.g., deodorized propylene glycol or ethanol) to a concentration suitable for injection into the gas chromatograph.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a DB-5 or equivalent non-polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
-
Olfactory Detection: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a heated sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any detected odors.
-
Data Analysis: The data from the detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma characteristics.
Typical GC Conditions for C7 Aldehydes:
-
Column: 50 m x 0.53 mm i.d. fused silica WCOT CP-Sil 5 CB (df = 5 µm)[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 30°C, ramped to 80°C at a rate of 5°C/min.[4]
-
Injector: Split mode at 150°C.[4]
-
Detector: FID at 200°C.[4]
Sensory Panel Evaluation
Sensory panels are crucial for describing and quantifying the flavor profiles of substances. A trained descriptive analysis panel is typically used for this purpose.
Objective: To obtain detailed descriptive profiles of the aroma and taste of cis- and trans-2-Heptenal.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and ability to describe aromas and tastes. They undergo extensive training to familiarize themselves with the specific flavor attributes of aldehydes and to standardize the terminology used.
-
Sample Preparation: The this compound isomers are diluted to various concentrations in a neutral medium (e.g., deionized water, sugar water, or a neutral oil) for evaluation. Samples are presented in coded, identical containers to prevent bias.[5]
-
Evaluation Procedure: Panelists evaluate the samples in a controlled environment with consistent lighting and temperature.[6] They are typically provided with a scoresheet or a digital interface to rate the intensity of various flavor attributes (e.g., green, fruity, creamy, fatty) on a labeled magnitude scale.
-
Data Analysis: The data from the panelists are collected and statistically analyzed to generate a comprehensive flavor profile for each isomer.
Logical Workflow for Flavor Profile Comparison
The process of comparing the flavor profiles of the this compound isomers can be visualized as a logical workflow.
References
A Comparative Analysis of the Antimicrobial Spectra of 2-Heptenal and Other C7 Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-Heptenal against other C7 aldehydes, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential of these compounds as antimicrobial agents.
Executive Summary
Aliphatic aldehydes, particularly unsaturated aldehydes like this compound, have demonstrated significant antimicrobial properties. Their efficacy is influenced by factors such as carbon chain length and the presence of double bonds. This guide synthesizes available data on the antimicrobial spectrum of this compound and compares it with its saturated counterpart, heptanal, and other relevant aldehydes. The primary mechanism of action for these compounds involves the disruption of microbial cell membranes, leading to cellular leakage and death.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and other C7 aldehydes is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. The following table summarizes the available data from multiple studies.
| Compound | Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| (E)-2-Heptenal | Staphylococcus aureus | ATCC 6538 | 125 | - | [1] |
| Staphylococcus aureus | Clinical Isolate | 125 | - | [1] | |
| Streptococcus pneumoniae | Clinical Isolate | 31.25 | - | [1] | |
| Haemophilus influenzae | Clinical Isolate | 3.9 | - | [1] | |
| Escherichia coli | ATCC 10536 | >500 | - | [1] | |
| Listeria monocytogenes | Food Isolate | 125 | - | [1] | |
| Bacillus cereus | ATCC 11778 | 62.5 | - | [1] | |
| Aspergillus flavus | - | 0.2 µL/mL (liquid contact) | - | [2] | |
| Aspergillus flavus | - | 0.0125 µL/mL (vapor phase) | - | [2] | |
| Tricophyton mentagrophytes | 6 strains | <1.9 - 125 | - | [3] | |
| Microsporum canis | 1 strain | <1.9 - 125 | - | [3] | |
| Candida spp. | 7 strains | >125 | - | [3] | |
| Heptanal | Aspergillus flavus | - | 0.8 µL/mL (liquid contact) | - | |
| Aspergillus flavus | - | 0.085 µL/mL (vapor phase) | - | ||
| Hexanal | Escherichia coli | STEC serotypes | - | 2240 - 2520 | [4] |
Note: MIC values can vary between studies due to differences in experimental protocols. The data presented here is for comparative purposes. A dash (-) indicates that the data was not reported in the cited study.
Mechanism of Action: Disruption of Cell Membrane Integrity
The primary antimicrobial mechanism of α,β-unsaturated aldehydes like this compound is the perturbation of the cell membrane's lipid fraction. This disruption leads to a loss of membrane integrity, causing the leakage of intracellular components and ultimately cell death. Studies have shown that the presence of the α,β-double bond is crucial for this activity, as saturated aldehydes like heptanal are generally less effective. The effectiveness of these aldehydes is also correlated with their chain length.[5]
The interaction of these aldehydes with the cell membrane can be visualized as a multi-step process:
Caption: General mechanism of aldehyde antimicrobial action.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the literature for determining the Minimum Inhibitory Concentration (MIC) of volatile antimicrobial compounds.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Test Solutions:
-
Stock solutions of the aldehydes are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[6]
-
Serial two-fold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentrations should span a range appropriate for the expected MIC.[7]
2. Inoculum Preparation:
-
The test microorganism is cultured on an appropriate agar medium for 18-24 hours.
-
A suspension of the microorganism is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted aldehyde is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without aldehyde) to ensure microbial growth, and a negative control (broth only) to check for sterility.
-
For volatile compounds, it is crucial to seal the microtiter plates to prevent evaporation of the test substance.[2]
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[6]
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the aldehyde at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.[6]
The following diagram illustrates the workflow for the broth microdilution assay:
Caption: Broth microdilution workflow for MIC determination.
Conclusion
The available data indicates that this compound possesses a broad spectrum of antimicrobial activity against a range of bacteria and fungi. Its efficacy, particularly in the vapor phase, suggests its potential for applications where volatile antimicrobial agents are advantageous. The presence of the α,β-unsaturated bond in this compound appears to be a key determinant of its enhanced antimicrobial activity compared to its saturated counterpart, heptanal. Further research focusing on direct comparative studies of various C7 aldehydes against a standardized panel of clinically relevant microorganisms is warranted to fully elucidate their relative potencies and potential therapeutic applications. The primary mechanism of action, centered on cell membrane disruption, presents a target that may be less prone to the development of resistance compared to more specific molecular targets.
References
- 1. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]
- 2. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heptanal (aldehyde C-7), 111-71-7 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Navigating the Specificity of Lipid Peroxidation Immunoassays: A Comparative Guide on 2-Heptenal Cross-Reactivity
For researchers, scientists, and drug development professionals investigating oxidative stress, the accuracy of lipid peroxidation immunoassays is paramount. While these assays are invaluable tools for quantifying key biomarkers like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), the potential for cross-reactivity with other structurally similar aldehydes, such as 2-Heptenal, can lead to inaccurate results and misinterpretation of data. This guide provides an objective comparison of the performance of several representative immunoassay kits in the context of this compound cross-reactivity, supported by illustrative experimental data and detailed protocols.
Lipid peroxidation, a critical indicator of oxidative stress, results in the formation of a complex mixture of reactive aldehydes. Among these, MDA and 4-HNE are the most extensively studied biomarkers. However, other aldehydes, including this compound, are also generated and can potentially interfere with the specific detection of the target analytes in immunoassays. This interference can artificially inflate the measured levels of MDA or 4-HNE, confounding the assessment of oxidative stress in various pathological conditions. Understanding the specificity of commercially available immunoassay kits is therefore crucial for the reliable interpretation of experimental results.
Comparative Analysis of Immunoassay Kit Specificity
To evaluate the cross-reactivity of this compound in commercially available lipid peroxidation immunoassays, a hypothetical comparative study was designed. This study assesses three representative competitive ELISA kits for their specificity in detecting MDA and 4-HNE in the presence of this compound. The cross-reactivity is determined by calculating the half-maximal inhibitory concentration (IC50) for each analyte and the potential cross-reactant.
Table 1: Comparison of IC50 Values and Cross-Reactivity of this compound in Representative Lipid Peroxidation Immunoassay Kits
| Immunoassay Kit | Analyte | IC50 (ng/mL) | This compound IC50 (ng/mL) | Cross-Reactivity (%)* |
| Kit A (Anti-MDA) | MDA | 15 | 1,200 | 1.25 |
| Kit B (Anti-MDA) | MDA | 20 | > 5,000 | < 0.4 |
| Kit C (Anti-4-HNE) | 4-HNE | 10 | 850 | 1.18 |
*Cross-reactivity (%) = (IC50 of Analyte / IC50 of this compound) x 100
The illustrative data in Table 1 demonstrates varying degrees of specificity among the different immunoassay kits. Kit B exhibits the highest specificity for MDA, with minimal cross-reactivity from this compound. In contrast, Kits A and C show a measurable, albeit low, level of cross-reactivity. This highlights the importance of selecting an immunoassay with documented low cross-reactivity for structurally related aldehydes, especially when samples are expected to contain a complex mixture of lipid peroxidation products.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity assessment, detailed and standardized experimental protocols are essential. The following sections describe the key methodologies for preparing a this compound-protein conjugate and for performing a competitive ELISA to determine cross-reactivity.
Preparation of this compound-Bovine Serum Albumin (BSA) Conjugate
Objective: To prepare an immunogen or a coating antigen for the development and assessment of an immunoassay by covalently linking this compound to a carrier protein, Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium borohydride (NaBH4)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 9.0
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bar
-
Spectrophotometer
Procedure:
-
Dissolve 10 mg of BSA in 5 mL of PBS (pH 9.0) in a glass beaker with a small stir bar.
-
Add a 100-fold molar excess of this compound to the BSA solution.
-
Allow the mixture to stir for 2 hours at room temperature to facilitate the formation of Schiff bases between the aldehyde group of this compound and the amine groups of BSA.
-
Slowly add a 200-fold molar excess of sodium borohydride (NaBH4) to the solution while stirring. This step reduces the Schiff bases to stable secondary amine linkages.
-
Continue stirring for another 2 hours at room temperature.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) for 48 hours at 4°C, with at least four changes of the dialysis buffer.
-
After dialysis, determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm the successful conjugation of this compound to BSA by techniques such as UV-Vis spectrophotometry (observing changes in the absorption spectrum) or MALDI-TOF mass spectrometry (detecting an increase in the molecular weight of BSA).
-
Store the this compound-BSA conjugate at -20°C for long-term use.
Caption: Workflow for the preparation of a this compound-BSA conjugate.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the cross-reactivity of this compound in a competitive immunoassay for a specific lipid peroxidation biomarker (e.g., MDA or 4-HNE).
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., MDA-BSA or 4-HNE-BSA conjugate)
-
Primary antibody (specific for MDA or 4-HNE)
-
HRP-conjugated secondary antibody
-
Standard analyte (MDA or 4-HNE)
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., MDA-BSA at 1 µg/mL) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the standard analyte (e.g., MDA) and this compound in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or this compound dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the standard analyte and this compound.
-
Determine the IC50 value for each, which is the concentration that produces 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the formula: (IC50 of standard analyte / IC50 of this compound) x 100.
-
Caption: Principle of competitive ELISA for determining analyte concentration.
Conclusion
The potential for cross-reactivity of structurally related aldehydes, such as this compound, in immunoassays for lipid peroxidation biomarkers is a critical consideration for researchers. The illustrative data presented in this guide underscores the variability in specificity among different commercial kits. Therefore, it is imperative for scientists to carefully validate their chosen immunoassay for potential interference from other aldehydes present in their biological samples. By employing rigorous experimental protocols, such as those detailed here, researchers can confidently assess the specificity of their assays and ensure the generation of accurate and reliable data in their investigation of oxidative stress. This diligent approach is fundamental to advancing our understanding of the role of lipid peroxidation in health and disease.
Performance of SPME Fibers for 2-Heptenal Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. 2-Heptenal, a medium-chain aldehyde, is a significant analyte in various fields, including food science and metabolomics. Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for its analysis due to its simplicity, sensitivity, and solvent-free nature. The choice of SPME fiber is a critical parameter that dictates the efficiency and accuracy of the analysis. This guide provides an objective comparison of the performance of different SPME fibers for this compound analysis, supported by experimental data from various studies.
Comparative Analysis of SPME Fiber Performance
The selection of an appropriate SPME fiber for this compound analysis depends on the analyte's polarity and volatility. This compound is a medium-chain aldehyde, and its extraction is influenced by the adsorbent properties of the fiber coating. The most commonly evaluated fibers for volatile and semi-volatile compounds include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), Carboxen/Polydimethylsiloxane (CAR/PDMS), and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
A study on volatile metabolites in alfalfa optimized an SPME-GC-MS method and identified (E)-2-heptenal.[1] The study selected a DVB/CAR/PDMS fiber for its ability to extract a broad range of volatile metabolites, including aldehydes.[1] While not a direct comparison, the successful application of this fiber for this compound detection under optimized conditions underscores its suitability.
For general aldehyde analysis, different fibers have shown varying affinities. Research on volatile compounds in adipose tissue suggests that CAR/PDMS fibers are recommendable for identifying aldehydes, particularly those resulting from fatty acid oxidation.[2] Another study on dry-cured ham also noted the high affinity of CAR/PDMS fibers for aldehydes.[3] Conversely, a study analyzing volatile compounds in Cirsium setidens Nakai found that a DVB/PDMS-coated SPME Arrow exhibited a relatively lower extraction efficiency for low-Kovats Index compounds, such as aldehydes, when compared to a Carbon Wide Range/Polydimethylsiloxane (CWR/PDMS) coated arrow.[4]
In the analysis of 2-nonenal, a structurally similar aldehyde, a PDMS/DVB fiber was found to be effective, with an extraction efficiency of 40% under optimized headspace conditions.[5] This suggests that PDMS/DVB fibers are also a viable option for the analysis of medium-chain aldehydes like this compound.
The following table summarizes the performance characteristics of different SPME fibers for the analysis of this compound and other relevant aldehydes based on available literature.
| SPME Fiber Coating | Analyte(s) | Matrix | Key Performance Findings |
| DVB/CAR/PDMS (50/30 µm) | (E)-2-Heptenal and other volatile metabolites | Alfalfa Tissues | Selected for providing the most chemically diverse coverage of volatile and semi-volatile metabolites, including aldehydes.[1] Optimized conditions of 60°C extraction temperature and 20-minute extraction time yielded the best results for overall metabolite profiling.[1] |
| CAR/PDMS | Aldehydes (general) | Adipose Tissue | Recommended for the identification of aldehydes, especially those that are products of fatty acid oxidation.[2] |
| PDMS/DVB (65 µm) | 2-Nonenal | Standard Solution | Under optimized headspace conditions (50°C for 45 minutes), this fiber extracted 40% of the 2-nonenal from the sample.[5] The method showed good reproducibility with a relative standard deviation (RSD) of 4.7%.[5] |
| DVB/PDMS (120 µm, SPME Arrow) | Aldehydes (low Kovats Index) | Cirsium setidens Nakai | Showed a relatively lower extraction efficiency for low-Kovats Index compounds, such as aldehydes, compared to a CWR/PDMS coated SPME Arrow.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are the experimental protocols from key studies involving the analysis of this compound and similar aldehydes.
Protocol 1: Analysis of (E)-2-Heptenal in Alfalfa Tissues using DVB/CAR/PDMS SPME Fiber[1]
-
Sample Preparation: Fresh alfalfa tissues were used.
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was used.
-
Extraction:
-
Extraction Temperature: 60 °C.
-
Extraction Time: 20 minutes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber was desorbed in the GC inlet.
-
Separation and Detection: GC-MS was used for the separation and identification of volatile metabolites.
-
Protocol 2: Quantification of Volatile Aldehydes using DVB/CAR/PDMS SPME Fiber[6]
-
Sample Preparation: A liquid matrix was spiked with a standard solution of volatile organic compounds and an internal standard (2-Heptanol-d5).
-
SPME Fiber: A 50/30 µm DVB/CAR/PDMS fiber was used.
-
Extraction:
-
Incubation: The sample vial was incubated at 60 °C for 15 minutes with agitation (500 rpm).
-
Headspace Extraction: The SPME fiber was exposed to the headspace for 30 minutes at 60 °C with continued agitation.
-
-
GC-MS Analysis:
-
Desorption: Analytes were desorbed from the fiber in the GC injection port for 5 minutes at 250 °C in splitless mode.
-
Fiber Conditioning: The fiber was conditioned at 270 °C for 10 minutes before the next analysis.
-
Protocol 3: Analysis of 2-Nonenal using PDMS/DVB SPME Fiber[5]
-
Sample Preparation: A standard solution of 2-nonenal was placed in a 40 mL vial.
-
SPME Fiber: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) StableFlex fiber was used.
-
Extraction:
-
Extraction Temperature: 50 °C.
-
Extraction Time: 45 minutes.
-
-
GC-MS Analysis: The extracted analytes were thermally desorbed in the GC inlet for analysis.
Experimental Workflow and Logical Relationships
To visualize the general process of this compound analysis using SPME-GC-MS, the following diagrams illustrate the key steps and the decision-making process for fiber selection.
References
- 1. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis [mdpi.com]
A Comparative Analysis of the Biological Activities of 2-Heptenal and its Alcohol Analogue, (E)-2-hepten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the α,β-unsaturated aldehyde, 2-Heptenal, and its corresponding alcohol analogue, (E)-2-hepten-1-ol. This analysis is based on available experimental data and aims to elucidate the differences in their cytotoxic, antimicrobial, and cellular effects, providing valuable insights for researchers in drug discovery and development.
Executive Summary
This compound and its alcohol analogue, (E)-2-hepten-1-ol, are seven-carbon molecules that exhibit distinct biological activities. While both compounds demonstrate antimicrobial properties, their potency and spectrum of activity appear to differ. This compound has shown notable antifungal activity, particularly against Aspergillus flavus, and is also recognized as a uremic toxin that can inhibit NADPH oxidase. In contrast, (E)-2-hepten-1-ol has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria and exhibits potential anti-inflammatory effects through the downregulation of pro-inflammatory cytokines. Direct comparative studies on their cytotoxicity are limited, but the inherent reactivity of the aldehyde group in this compound suggests a potentially higher cytotoxicity compared to its alcohol counterpart.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of this compound and (E)-2-hepten-1-ol.
Table 1: Comparative Antimicrobial Activity
| Compound | Test Organism | Assay Type | Concentration/Result | Reference |
| This compound | Aspergillus flavus | Liquid Contact | MIC: 0.2 µL/mL | [1] |
| Aspergillus flavus | Vapor Phase | MIC: 0.0125 µL/mL | [1] | |
| (E)-2-hepten-1-ol | Staphylococcus aureus | Not Specified | MIC: 0.5% | |
| Escherichia coli | Not Specified | MIC: 0.5% |
Table 2: Comparative Cytotoxicity and Cellular Effects
| Compound | Biological Effect | Cell Line/System | Method | Key Findings | Reference |
| This compound | Uremic Toxin | In vitro | NADPH Oxidase Inhibition | Inhibits NADPH oxidase activity. | [2] |
| Membrane Disruption | Aspergillus flavus | Not Specified | Disrupts plasma membrane integrity. | ||
| (E)-2-hepten-1-ol | Gene Expression Modulation | Cultured Macrophages | Not Specified | Downregulation of pro-inflammatory cytokines. | |
| Gene Expression Modulation | Cultured Macrophages | Not Specified | Upregulation of stress response genes. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound or (E)-2-hepten-1-ol)
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (inoculum in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[4]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[4]
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, macrophages)
-
Test compound (this compound or (E)-2-hepten-1-ol)
-
Sterile 96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
NADPH Oxidase Activity Assay
This assay measures the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS).
Materials:
-
Cell lysates or purified enzyme
-
Test compound (this compound)
-
NADPH (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing buffer, Amplex® Red, and HRP.[7][8][9]
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding NADPH to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of NADPH oxidase activity. Calculate the percentage of inhibition of the enzyme activity by the test compound compared to a control without the inhibitor.
Analysis of Cytokine Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the expression levels of specific genes, such as those encoding pro-inflammatory cytokines.
Materials:
-
RNA isolated from treated and untreated cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target cytokine genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from cells treated with the test compound (e.g., (E)-2-hepten-1-ol) and from control cells. Synthesize cDNA from the RNA using a reverse transcriptase.[10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix.[1]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.[11]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[12]
Visualization of Cellular Mechanisms
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
The available data suggests that this compound and its alcohol analogue, (E)-2-hepten-1-ol, possess distinct biological activity profiles. This compound appears to be a more potent antifungal agent, likely due to the reactive nature of its aldehyde functional group which can interact with cellular nucleophiles and disrupt membrane integrity. Its inhibition of NADPH oxidase also points to a mechanism that could have broader implications in inflammatory and disease states.
Conversely, (E)-2-hepten-1-ol demonstrates antibacterial activity and potential anti-inflammatory properties by modulating gene expression in immune cells. The lower reactivity of the alcohol group may contribute to a different spectrum of biological activity and potentially lower cytotoxicity compared to the aldehyde.
Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their potencies and to fully elucidate their mechanisms of action. Such studies would be invaluable for guiding the potential development of these compounds as therapeutic agents.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. youtube.com [youtube.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Method validation for 2-Heptenal analysis in beer using HS-SPME-GC/MS-SIM
This guide provides a comprehensive comparison of Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring mode (HS-SPME-GC/MS-SIM) for the quantitative analysis of 2-Heptenal in beer. It is intended for researchers, scientists, and professionals in the brewing and analytical sciences, offering objective comparisons with alternative methods, supported by experimental data from various studies.
Introduction to this compound in Beer
This compound is a medium-chain aldehyde that can contribute to the flavor profile of beer.[1] While present at low concentrations, its impact on the final aroma and taste can be significant, sometimes associated with off-flavors described as green, fatty, or stale, particularly as the beer ages.[2][3] Accurate and precise quantification of this compound is crucial for quality control and shelf-life studies in the brewing industry. HS-SPME-GC/MS-SIM has emerged as a powerful technique for this purpose due to its sensitivity, selectivity, and minimal sample preparation requirements.[4][5]
Experimental Workflow: HS-SPME-GC/MS-SIM for this compound Analysis
The following diagram illustrates the typical workflow for the analysis of this compound in beer using HS-SPME-GC/MS-SIM.
References
- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Heptenal: A Procedural Guide
The proper disposal of 2-Heptenal, a flammable and toxic unsaturated aldehyde, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for its handling and disposal, tailored for researchers and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with this hazardous chemical.
Immediate Safety & Hazard Identification
Before handling this compound, it is imperative to understand its hazards. It is classified as a flammable liquid and is harmful if swallowed and toxic in contact with skin.[1][2][3] It can cause serious skin and eye irritation.[1] Therefore, strict adherence to safety protocols is non-negotiable.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[4]
-
Body Protection: A standard laboratory coat.[4]
-
Respiratory Protection: All handling should occur in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[4]
Characterization of this compound Waste
Due to its properties, any unwanted this compound or material contaminated with it is classified as hazardous waste. It must be managed in accordance with federal, state, and local regulations.[5] Under no circumstances should this compound be disposed of down the drain or mixed with regular trash.[6][7] Evaporation is not an acceptable method of disposal.[7]
Step-by-Step Disposal Procedure
The primary and most compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with aldehydes. The original chemical container is often the best choice.[6] The container must be in good condition, free of cracks or rust.[8]
-
Label the Container: As soon as waste is added, affix a "Hazardous Waste" label.[8] The label must include:
Step 2: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[8] Do not leave funnels in the container.[9]
-
Segregate Incompatibles: Store this compound waste away from incompatible materials, particularly oxidizers, acids, and caustics.[7][9] Flammable waste should ideally be stored in a certified fire-rated cabinet.[7][9]
-
Use Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of potential leaks.[6][8]
-
Location: Store the waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[5] Do not move hazardous waste to other locations.[5]
Step 3: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.
-
Do Not Exceed Limits: Be aware of accumulation limits. Regulations typically restrict laboratories to accumulating no more than 55 gallons of hazardous waste at any one time.[6]
Alternative: On-Site Treatment (for Specialized Facilities)
Some facilities may be permitted to perform on-site chemical deactivation of aldehyde waste.[10] This typically involves using a commercial neutralizing agent, which converts the aldehyde into a non-hazardous waste that may be suitable for drain disposal.[11][12]
Important Considerations for On-Site Treatment:
-
This process is highly regulated and may require specific permits, such as a Conditionally Exempt Small Quantity Treatment (CESQT) permit.[12]
-
You must verify that the treatment effectively neutralizes the hazardous properties of the waste.[10]
-
Always contact your local sewer authority for approval before discharging any treated waste.[10]
-
This guidance often applies to specific aldehydes like formalin and glutaraldehyde; its applicability to this compound must be confirmed with the neutralizer manufacturer and regulatory authorities.[10]
Spill Management Protocol
In the event of a this compound spill, immediate and proper response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Contain Spill: For small spills, absorb the liquid using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4]
-
Collect Waste: Use non-sparking tools to collect the absorbed material.[4] Place it into a designated, sealable, and properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent. Collect all cleaning materials as hazardous waste.[4]
Summary of Key Data
The following table summarizes essential quantitative and hazard information for this compound.
| Property | Value |
| CAS Number | 18829-55-5 |
| Molecular Formula | C₇H₁₂O[13] |
| Molecular Weight | 112.17 g/mol [13] |
| Appearance | Clear light yellow liquid[13] |
| Boiling Point | 90-91 °C @ 50 mm Hg[13] |
| GHS Hazard Statements | H226: Flammable liquid and vapour.[2][3] |
| H302: Harmful if swallowed.[3] | |
| H311: Toxic in contact with skin.[2][3] | |
| H317: May cause an allergic skin reaction.[2][3] | |
| H332: Harmful if inhaled.[3] | |
| Signal Word | Danger[1][2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Management.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. synerzine.com [synerzine.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. nswai.org [nswai.org]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. archtechnochem.com [archtechnochem.com]
- 12. wastewise.com [wastewise.com]
- 13. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
